AdTx1
Description
Properties
Molecular Formula |
C310H481N87O100S8 |
|---|---|
Molecular Weight |
7283.22 |
Synonyms |
Alternative Name: ρ-Da1a |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure-Function Relationship of AdTx1
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdTx1, a 65-amino acid peptide isolated from the venom of the green mamba (Dendroaspis angusticeps), is a potent and highly selective insurmountable antagonist of the human α1A-adrenoceptor.[1][2] As a member of the three-finger toxin (3FTx) superfamily, its unique structural scaffold confers remarkable specificity for its G-protein coupled receptor (GPCR) target, making it a valuable tool for research and a potential lead for therapeutic development, particularly for conditions such as benign prostatic hyperplasia.[1][2] This guide provides a comprehensive overview of the structure of this compound, its mechanism of action, and the key experimental methodologies used to elucidate its structure-function relationship.
Molecular Structure of this compound
This compound's structure is fundamental to its potent and selective biological activity. It is characterized by its primary amino acid sequence and a specific three-dimensional fold stabilized by disulfide bridges.
Primary Structure and Disulfide Bridges
This compound is a polypeptide composed of 65 amino acids.[3][4] Its structure is stabilized by four intramolecular disulfide bonds, which are crucial for maintaining the canonical three-finger fold.[1][2][4] The disulfide bridge connectivity is as follows: Cys3-Cys24, Cys17-Cys42, Cys46-Cys57, and Cys58-Cys63.[4]
Three-Dimensional Fold
This compound adopts a characteristic three-finger fold, a common structural motif in snake venom toxins.[1][2] This structure consists of three β-sheet-rich loops (referred to as "fingers") extending from a central core that is rich in disulfide bonds.[5] Recent cryo-electron microscopy (cryo-EM) studies of this compound in complex with the human α1A-adrenoceptor (α1AAR) have provided a high-resolution view of its three-dimensional conformation and its interaction with the receptor.[6][7]
Molecular Target and Function
This compound exerts its physiological effects by binding with high affinity and selectivity to a specific subtype of adrenergic receptor.
Target Receptor: α1A-Adrenoceptor
The primary molecular target of this compound is the human α1A-adrenoceptor, a G-protein coupled receptor.[1][3] Adrenoceptors are classified into three main types: α1, α2, and β. The α1-adrenoceptors are further subdivided into α1A, α1B, and α1D subtypes.[3] The α1A-adrenoceptor is predominantly involved in regulating smooth muscle tone in tissues such as the prostate and bladder neck.[1][3]
Functional Effect: Insurmountable Antagonism
This compound functions as a potent and insurmountable antagonist of the α1A-adrenoceptor.[1][2][4] Insurmountable antagonism means that once this compound binds to the receptor, it cannot be overcome by increasing concentrations of the natural agonist, such as phenylephrine.[1] This results in a reduction of the maximal response of the tissue.[1] This potent antagonism leads to the relaxation of smooth muscle, a therapeutically relevant effect for conditions like benign prostatic hyperplasia.[1][2][4]
Quantitative Pharmacological Data
The interaction of this compound with the α1A-adrenoceptor has been extensively characterized through various binding and functional assays. The key quantitative parameters are summarized in the tables below.
Table 1: Binding Affinity of this compound for Adrenoceptor Subtypes
| Receptor Subtype | Ligand | K_i_ (nM) | K_d_ (nM) | IC_50_ (nM) | Reference |
| Human α_1A_-adrenoceptor | This compound | 0.35 | 0.6 | [1][2][4] | |
| Human α_1B_-adrenoceptor | This compound | 317 ± 37 | 950 ± 110 | [1] | |
| Rat α_1D_-adrenoceptor | This compound | 1250 ± ... | [1] | ||
| Human α_1A_-adrenoceptor | Prazosin | 0.31 ± 0.06 | [1] |
Table 2: Kinetic Parameters of this compound Binding to Human α_1A_-adrenoceptor
| Parameter | Value | Reference |
| Association rate constant (k_on_) | 6 x 10^6^ M^-1^ min^-1^ | [1][2] |
| Dissociation half-life (t_1/2diss_) | 3.6 hours | [1][2] |
Structure-Function Relationship
The high-resolution structure of the this compound-α1AAR complex has provided critical insights into the molecular basis of its potent and selective antagonism.
The three-finger structure of this compound binds to the extracellular side of the α1A-adrenoceptor.[6][8]
-
Finger loop 1 interacts with the extracellular ends of transmembrane helices (TM) 5 and 6 of the receptor.[6][8]
-
Finger loop 2 binds to the central cavity of the receptor.[6][8]
-
Finger loop 3 makes contact with the extracellular loop 1 (ECL1) of the receptor.[6][8]
This binding mode physically prevents the conformational changes in TM6 and TM7 that are necessary for receptor activation.[6] Site-directed mutagenesis studies have confirmed the importance of residues in finger loops 1 and 2 for the toxin's function.[6][9] Specifically, mutations of residues K7, S8, and I9 in finger loop 1, and Y30, V32, and K34 in finger loop 2, have been shown to reduce this compound's activity.[6][9] Furthermore, an engineered mutant of this compound with three mutations (H29R, K34R, and S54Q) exhibited enhanced antagonist activity, highlighting the potential for rational drug design based on this structural information.[6]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are used to determine the binding affinity (K_i_, K_d_) and kinetics (k_on_, t_1/2diss_) of this compound to its receptor.
-
Membrane Preparation: Membranes expressing the target adrenoceptor subtype are prepared from cultured cells or tissues by homogenization and centrifugation.
-
Competition Binding Assay (for K_i_): A fixed concentration of a radiolabeled ligand (e.g., ³H-prazosin) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.[1] The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by filtration. The radioactivity on the filters is counted, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.
-
Saturation Binding Assay (for K_d_): Increasing concentrations of radiolabeled this compound (e.g., ¹²⁵I-AdTx1) are incubated with the membranes.[1] Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.[1] After incubation and filtration, the specific binding is plotted against the concentration of the radioligand to determine the K_d_ and the maximum number of binding sites (B_max_).
-
Kinetic Assays (for k_on_ and t_1/2diss_): To determine the association rate, radiolabeled this compound is added to the membranes, and the amount of specific binding is measured at different time points.[1] For the dissociation rate, the complex of radiolabeled this compound and the receptor is pre-formed, and then an excess of unlabeled this compound is added to prevent re-binding. The amount of radioligand remaining bound is measured over time.[1]
Functional Assays on Isolated Smooth Muscle
These experiments assess the functional effect of this compound on tissue physiology.
-
Tissue Preparation: Smooth muscle strips, such as from the rabbit prostate, are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[1]
-
Contraction Measurement: The muscle strips are connected to an isometric force transducer to record changes in muscle tension.
-
Experimental Protocol: A cumulative concentration-response curve to an agonist (e.g., phenylephrine) is generated to establish a baseline contractile response. The tissue is then washed and incubated with a specific concentration of this compound for a defined period.[1] A second concentration-response curve to the agonist is then performed in the presence of this compound.[1] The effect of this compound is quantified by the shift in the concentration-response curve and the reduction in the maximal contraction.[1]
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues in this compound that are critical for its function.
-
Mutant Design: Based on the structure of the this compound-α1AAR complex, specific amino acid residues in this compound are selected for mutation to alanine (alanine scanning) or other residues.[6]
-
Mutagenesis: The gene encoding this compound is cloned into a plasmid vector. Mutations are introduced into the gene using PCR-based methods with primers containing the desired nucleotide changes.
-
Expression and Purification: The mutated this compound proteins are expressed in a suitable host system (e.g., E. coli) and purified.
-
Functional Characterization: The binding affinity and antagonist activity of the mutant toxins are then assessed using the radioligand binding and functional assays described above to determine the impact of the mutation.[6]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the high-resolution three-dimensional structure of the this compound-α1AAR complex.
-
Complex Formation and Purification: The α1A-adrenoceptor is expressed and purified. It is then incubated with this compound to form a stable complex.[6][7]
-
Vitrification: A small volume of the purified complex solution is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of non-crystalline ice, preserving the native structure of the complex.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of the randomly oriented complexes are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A high-resolution three-dimensional map of the complex is then reconstructed from the two-dimensional images.
-
Model Building and Refinement: An atomic model of the this compound-α1AAR complex is built into the cryo-EM density map and refined to produce the final structure.[6][7]
Visualizations
The following diagrams illustrate key concepts related to this compound's structure and function.
Caption: Signaling pathway of the α1A-adrenoceptor and the inhibitory action of this compound.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's K_i_.
Caption: Logical relationship between the structure and function of this compound.
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryo–electron microscopy structure of the antidiuretic hormone arginine-vasopressin V2 receptor signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The Function of this compound for α1A-adrenoceptor - Creative Peptides [creative-peptides.com]
- 8. Protocol to assess the effects of dysfunctional human vascular smooth muscle cells on other brain cells using in vitro models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Discovery and Isolation of AdTx1: A Technical Guide to a Novel α1A-Adrenoceptor Antagonist from Green Mamba Venom
Audience: Researchers, scientists, and drug development professionals.
Introduction
Venoms are complex libraries of bioactive peptides and proteins, refined by evolution to potently and selectively interact with physiological targets. While ion channels have traditionally been the most studied targets of venom toxins, there is growing interest in identifying novel venom-derived molecules that modulate G-protein coupled receptors (GPCRs). This technical guide details the discovery, isolation, and pharmacological characterization of AdTx1, a peptide from the venom of the Eastern green mamba (Dendroaspis angusticeps). This compound is a highly potent and selective antagonist of the α1A-adrenoceptor, a GPCR that plays a crucial role in smooth muscle contraction. This document provides an in-depth overview of the experimental protocols used to identify and characterize this compound, presents the quantitative data in a clear and structured format, and illustrates the key workflows and signaling pathways involved.
Discovery and Isolation of this compound
The discovery of this compound was the result of a targeted screening strategy to identify novel venom-derived peptides that interact with GPCRs. The venom of the green mamba was selected for its known potency and rich diversity of peptide toxins. The isolation of this compound was achieved through a multi-step chromatographic process, monitored by a radioligand binding assay.
Experimental Protocols
1.1.1. Venom Fractionation
The initial step in the isolation of this compound involved the fractionation of crude Dendroaspis angusticeps venom using a two-step chromatographic procedure.
-
Step 1: Cation Exchange Chromatography
-
Venom Preparation: Lyophilized crude venom from Dendroaspis angusticeps was dissolved in a suitable buffer for loading onto the cation exchange column.
-
Chromatography: The venom solution was subjected to preparative cation-exchange chromatography. This technique separates molecules based on their net positive charge.
-
Fraction Collection: Elution was performed using a salt gradient, and a total of 13 fractions (designated A through M) were collected.[1]
-
Activity Screening: Each fraction was screened for its ability to inhibit the binding of a known α1-adrenoceptor ligand, ³H-prazosin, to rat brain synaptosomes.[1] Fraction E demonstrated the most significant inhibition of ³H-prazosin binding.[1]
-
-
Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sub-fractionation: The biologically active fraction (Fraction E) from the cation exchange step was further purified using RP-HPLC. This method separates molecules based on their hydrophobicity.
-
Column: A Vydac C18 semi-preparative column was used for this separation.
-
Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid) was used to elute the bound peptides.
-
Peak Collection and Analysis: The elution profile was monitored by UV absorbance at 280 nm, and individual peaks were collected. The peak designated "O" was found to contain the active component that inhibited ³H-prazosin binding in a concentration-dependent manner.[1] This purified peptide was named this compound.
-
Experimental Workflow
Structural and Pharmacological Characterization of this compound
Following its purification, this compound was subjected to a series of experiments to determine its primary structure and pharmacological properties.
Experimental Protocols
2.1.1. Peptide Sequencing
The amino acid sequence of this compound was determined using a combination of Edman degradation and mass spectrometry.
-
Edman Degradation:
-
Principle: This method sequentially removes one amino acid at a time from the N-terminus of a peptide. The N-terminal residue is labeled with phenylisothiocyanate (PITC), cleaved from the peptide chain, and then identified by chromatography.
-
Procedure: A purified sample of this compound was subjected to automated Edman degradation. This process was repeated for multiple cycles to determine the N-terminal sequence of the peptide.
-
-
Mass Spectrometry Fragmentation:
-
Principle: Mass spectrometry can be used to determine the mass of a peptide and to deduce its sequence by fragmenting the peptide and analyzing the masses of the resulting fragments.
-
Procedure: Purified this compound was analyzed by mass spectrometry. The peptide was ionized and then fragmented, and the resulting fragmentation pattern was used to confirm and complete the amino acid sequence obtained from Edman degradation.
-
2.1.2. Radioligand Binding Assays
Radioligand binding assays were used to determine the affinity and selectivity of this compound for different adrenoceptor subtypes.
-
Membrane Preparation:
-
Rat Brain Synaptosomes (RBS): RBS, which are a rich source of α1-adrenoceptors, were prepared from rat brains.
-
Cloned Receptors: Membranes from cell lines recombinantly expressing specific human adrenoceptor subtypes (α1A, α1B, α1D) were also used to assess subtype selectivity.
-
-
Binding Assay Protocol (using ³H-prazosin):
-
Reaction Mixture: A typical binding assay mixture contained prepared membranes, ³H-prazosin (a selective α1-adrenoceptor antagonist), and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: The reaction mixtures were incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound ³H-prazosin was separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Competition binding curves were generated by plotting the percentage of specific ³H-prazosin binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of specific binding) was determined from these curves, and the Ki (inhibition constant) was calculated using the Cheng-Prusoff equation.
-
2.1.3. Functional Assays
The functional effect of this compound on the α1A-adrenoceptor was assessed using an isolated tissue preparation.
-
Rabbit Isolated Prostatic Smooth Muscle Assay:
-
Tissue Preparation: Smooth muscle strips were isolated from rabbit prostate glands, a tissue where contraction is primarily mediated by α1A-adrenoceptors.
-
Experimental Setup: The muscle strips were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature, and aerated. The tension of the muscle strips was recorded isometrically.
-
Protocol:
-
The tissues were equilibrated under a resting tension of 1 g.
-
A cumulative concentration-response curve to the α1-adrenoceptor agonist phenylephrine was constructed to assess the initial contractility.
-
After a washout period, the tissues were incubated with this compound (at concentrations of 10, 30, or 100 nM) or its vehicle for 180 minutes.[2]
-
A second concentration-response curve to phenylephrine was then performed in the presence of this compound.
-
-
Data Analysis: The effect of this compound on the phenylephrine-induced contraction was analyzed to determine its mode of antagonism (e.g., competitive, non-competitive, or insurmountable). This compound was found to be an insurmountable antagonist, as it caused a concentration-dependent depression of the maximum response to phenylephrine without a significant rightward shift of the concentration-response curve.[2][3]
-
Quantitative Data Summary
The pharmacological characterization of this compound yielded the following quantitative data:
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | Human α1A-Adrenoceptor | 0.35 nM | [1][3] |
| Binding Affinity (Kd) of ¹²⁵I-AdTx1 | Human α1A-Adrenoceptor | 0.6 nM | [1][3] |
| Association Rate Constant (kon) | Human α1A-Adrenoceptor | 6 x 10⁶ M⁻¹ min⁻¹ | [1][3] |
| Dissociation Half-life (t₁/₂diss) | Human α1A-Adrenoceptor | 3.6 hours | [1][3] |
| Functional Antagonism (pA₂) | Rabbit Prostatic Smooth Muscle | Not applicable (insurmountable) | [2][3] |
| Selectivity | α1A vs α1B and α1D | >1000-fold |
Mechanism of Action of this compound
This compound acts as a potent and selective antagonist of the α1A-adrenoceptor. This receptor is a Gq-coupled GPCR, and its activation by endogenous agonists like norepinephrine leads to a cascade of intracellular events culminating in smooth muscle contraction.
Signaling Pathway of the α1A-Adrenoceptor
Antagonistic Mechanism of this compound
This compound binds to the extracellular side of the α1A-adrenoceptor and acts as an insurmountable antagonist.[4] This means that once this compound is bound, it is not easily displaced by increasing concentrations of the agonist. This is due to its slow dissociation from the receptor.[1][3] The binding of this compound prevents the conformational changes in the receptor that are necessary for the activation of the Gq protein, thereby blocking the downstream signaling cascade and preventing smooth muscle contraction.
Conclusion and Future Perspectives
This compound is a novel peptide toxin isolated from the venom of the green mamba that exhibits high affinity and selectivity for the α1A-adrenoceptor. Its characterization as a potent, insurmountable antagonist provides a valuable pharmacological tool for studying the structure and function of this receptor. The peptidic nature of this compound offers opportunities for the development of new therapeutic agents, for example, in the treatment of benign prostatic hyperplasia, where α1A-adrenoceptor antagonists are a mainstay of therapy. Further research into the structure-activity relationship of this compound could lead to the design of even more potent and selective drug candidates.
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of human α1A-adrenoceptor inhibition by Mamba snake toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the alpha1A-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the AdTx1 Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdTx1, also known as ρ-Da1a, is a potent and highly selective peptide toxin isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps).[1][2] As a member of the three-finger toxin (3FTx) superfamily, this compound exhibits a characteristic protein fold stabilized by a conserved network of disulfide bridges.[3][4] This peptide has garnered significant interest within the scientific and pharmaceutical communities due to its specific and insurmountable antagonism of the human α1A-adrenoceptor, a G-protein coupled receptor (GPCR) critically involved in smooth muscle contraction.[3][5] This technical guide provides a comprehensive overview of the this compound peptide, detailing its primary sequence, disulfide bridge arrangement, key experimental protocols for its characterization, and its mechanism of action.
This compound Peptide Sequence and Physicochemical Properties
This compound is a 65-amino acid polypeptide.[1][3][5] Its primary sequence has been determined through a combination of Edman degradation and mass spectrometry. The amino acid sequence of this compound is as follows:
L-T-C-I-S-I-K-S-I-Y-C-N-K-E-K-C-W-S-D-Y-G-R-C-Y-R-G-S-R-S-Y-V-V-K-K-C-C-S-T-D-N-C-N-P-F-P-T-W-A-D-Y-S-D-C-S-E-E-K-T-C-E-E-D-A
This sequence information is crucial for the synthesis of recombinant this compound for research and therapeutic development.
Quantitative Data Summary
| Property | Value | Reference |
| Amino Acid Residues | 65 | [1][3][5] |
| Molecular Weight (Monoisotopic) | 7278.3691 Da (native), 7286.3741 Da (reduced) | [3] |
| Disulfide Bridges | 4 | [3][5] |
| Affinity (Ki) for human α1A-adrenoceptor | 0.35 nM | [3] |
| Affinity (Kd) of radio-labelled this compound | 0.6 nM | [3] |
| Association Rate Constant (kon) | 6 x 10^6 M-1min-1 | [3] |
| Dissociation Half-life (t1/2diss) | 3.6 hours | [3] |
Disulfide Bridges and Three-Dimensional Structure
The tertiary structure of this compound is stabilized by four intramolecular disulfide bridges.[3][5] As a member of the short-chain subfamily of three-finger toxins, this compound is characterized by a conserved disulfide bond pattern. This arrangement is fundamental to its three-dimensional fold, which consists of three β-sheet loops, often referred to as "fingers," extending from a central core. The conserved disulfide connectivity for short-chain three-finger toxins, and thus inferred for this compound, is:
-
Cys3 - Cys23
-
Cys16 - Cys40
-
Cys44 - Cys55
-
Cys56 - Cys61
This specific arrangement of disulfide bonds is critical for maintaining the structural integrity of the three-finger motif, which in turn is essential for the toxin's biological activity.
Experimental Protocols
The characterization of this compound has relied on a combination of established biochemical and pharmacological techniques.
Peptide Sequencing
1. Edman Degradation: The N-terminal amino acid sequence of the purified peptide was determined using automated Edman degradation chemistry. This iterative process involves the cleavage and identification of the N-terminal amino acid residue.
2. Mass Spectrometry: To confirm the sequence and determine the molecular mass, mass spectrometry was employed. The peptide was analyzed in both its native (oxidized) and reduced forms. The mass difference between these two states confirmed the presence of four disulfide bonds.[3] Further fragmentation analysis of the reduced and trypsin-digested peptide allowed for the complete sequence to be elucidated.[3]
Pharmacological Characterization
1. Radioligand Binding Assays: The affinity and selectivity of this compound for adrenoceptor subtypes were determined using radioligand binding assays. These experiments typically involve competing the binding of a radiolabeled ligand (e.g., ³H-prazosin) with increasing concentrations of this compound in cell membranes expressing the receptor of interest.
2. Functional Assays: The functional effect of this compound was assessed in isolated tissue preparations, such as rabbit prostatic smooth muscle.[3] By measuring the contractile response to an agonist (e.g., phenylephrine) in the presence and absence of this compound, its insurmountable antagonistic properties were demonstrated.[3]
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective antagonist of the α1A-adrenoceptor. This receptor is a GPCR that, upon activation by endogenous catecholamines like norepinephrine, couples to Gq/11 proteins. This coupling activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction.
This compound exerts its effect by binding to the α1A-adrenoceptor and preventing the binding of agonists, thereby inhibiting this signaling cascade. Its "insurmountable" antagonism suggests a very slow dissociation from the receptor, resulting in a long-lasting blockade of receptor function.[3]
Conclusion
This compound is a remarkable peptide toxin with a unique pharmacological profile. Its high affinity and selectivity for the α1A-adrenoceptor, combined with its insurmountable antagonism, make it a valuable research tool for studying the physiological and pathological roles of this receptor. Furthermore, the detailed understanding of its sequence, structure, and mechanism of action provides a solid foundation for the development of novel therapeutics, particularly for conditions such as benign prostatic hyperplasia where α1A-adrenoceptor blockade is a validated therapeutic strategy. The information presented in this technical guide offers a comprehensive resource for scientists and researchers working with or interested in the potential of this compound.
References
- 1. Last decade update for three-finger toxins: Newly emerging structures and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Snake three-finger toxin family ~ VenomZone [venomzone.expasy.org]
- 4. Three-finger toxin - Wikipedia [en.wikipedia.org]
- 5. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
AdTx1 binding affinity and kinetics for α1A-adrenoceptor
An In-depth Technical Guide on the Binding Affinity and Kinetics of AdTx1 for the α1A-Adrenoceptor
Introduction
This compound, also known as ρ-Da1a, is a 65-amino acid polypeptide isolated from the venom of the green mamba snake (Dendroaspis angusticeps).[1][2] It belongs to the three-finger-fold peptide family and is distinguished by its high affinity and remarkable selectivity for the human α1A-adrenoceptor (α1A-AR), a G-protein coupled receptor (GPCR).[1][3] The α1-adrenoceptors are subdivided into α1A, α1B, and α1D subtypes, which are involved in various physiological processes, including the regulation of muscle tone in the urogenital tract (α1A), myocardial contractility (α1B), and vascular tone (α1D).[2] this compound's potent and selective inhibition of the α1A-AR subtype makes it a valuable pharmacological tool for studying receptor function and a potential lead for developing therapeutics for conditions like benign prostatic hyperplasia.[2][3]
This guide provides a comprehensive overview of the binding characteristics of this compound to the α1A-adrenoceptor, presenting quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.
Data Presentation: Binding Affinity and Kinetics
The interaction between this compound and the human α1A-adrenoceptor has been characterized by its subnanomolar affinity and slow binding kinetics.[3] this compound demonstrates approximately 1000-fold greater potency for the α1A subtype compared to the α1B and α1D subtypes.[1][3]
Binding Affinity of this compound
The affinity of this compound for α1-adrenoceptor subtypes is typically determined through competitive radioligand binding assays, where this compound competes with a known radiolabeled ligand, such as ³H-prazosin, for binding to the receptor.[3] Direct binding assays using radiolabeled ¹²⁵I-AdTx1 have also been performed to determine the equilibrium dissociation constant (Kd).[3]
| Parameter | Value | Receptor Subtype | Assay Type | Notes |
| Ki | 0.35 ± 0.04 nM | Human α1A-AR | ³H-prazosin Competition | IC50 = 1.1 ± 0.05 nM[3] |
| pKi | 9.26 | Human α1A-AR | Competition Assay | [1][2][4] |
| Kd | 0.6 nM | Human α1A-AR | ¹²⁵I-AdTx1 Saturation Binding | Direct binding assay with radiolabeled this compound.[1][3] |
| Ki | 317 ± 37 nM | Human α1B-AR | ³H-prazosin Competition | IC50 = 950 ± 110 nM[3] |
| Ki | 420 ± 83 nM | Rat α1D-AR | ³H-prazosin Competition | IC50 = 1250 ± 250 nM[3] |
Binding Kinetics of this compound
The kinetic parameters of this compound binding to the human α1A-adrenoceptor reveal a slow association rate and an exceptionally slow dissociation rate, resulting in a stable ligand-receptor complex.[1][3]
| Parameter | Value | Receptor Subtype | Assay Type |
| kon (Association Rate) | 6.4 ± 1.5 x 10⁶ M⁻¹·min⁻¹ | Human α1A-AR | ¹²⁵I-AdTx1 Kinetic Assay |
| koff (Dissociation Rate) | 0.192 ± 0.003 h⁻¹ | Human α1A-AR | ¹²⁵I-AdTx1 Kinetic Assay |
| t½diss (Dissociation Half-life) | 3.6 hours | Human α1A-AR | ¹²⁵I-AdTx1 Kinetic Assay |
Signaling Pathway Visualization
The α1A-adrenoceptor is a canonical Gq/11-coupled receptor.[5] Upon agonist binding, it activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[5][6]
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. The Function of this compound for α1A-adrenoceptor - Creative Peptides [creative-peptides.com]
- 3. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthosteric Binding of ρ-Da1a, a Natural Peptide of Snake Venom Interacting Selectively with the α1A-Adrenoceptor | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
The Insurmountable Antagonism of AdTx1: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
AdTx1 (also known as ρ-Da1a) is a 65-amino acid peptide toxin isolated from the venom of the green mamba snake (Dendroaspis angusticeps).[1] As a member of the three-finger toxin (3FTx) family, it exhibits high affinity and remarkable selectivity for the human α1A-adrenoceptor, a G protein-coupled receptor (GPCR) crucial for smooth muscle contraction.[1][2] Its most significant pharmacological characteristic is its insurmountable antagonism, which cannot be overcome by increasing concentrations of an agonist.[3] This property stems from its exceptionally slow dissociation from the receptor, forming a highly stable complex.[2][4] This whitepaper provides an in-depth examination of the molecular mechanisms, binding kinetics, and experimental characterization of this compound's insurmountable antagonism, offering a comprehensive resource for researchers in pharmacology and drug discovery.
Quantitative Pharmacological Profile
The insurmountable nature of this compound is quantitatively defined by its unique binding kinetics at the human α1A-adrenoceptor. Unlike conventional competitive antagonists, its inhibitory effect is not primarily dictated by equilibrium affinity alone, but by the rates of association and, most critically, dissociation.
Table 1: Binding Kinetics of this compound at the Human α1A-Adrenoceptor
| Parameter | Value | Description | Source |
| Inhibition Constant (Ki) | 0.35 nM | Measures the affinity of this compound in competition binding assays against ³H-prazosin. | [2][4] |
| Dissociation Constant (Kd) | 0.6 nM | Determined from direct binding experiments using radio-labelled 125I-AdTx1. | [2][4] |
| Association Rate (kon) | 6 x 106 M-1min-1 | The rate at which this compound binds to the α1A-adrenoceptor. | [2][4] |
| Dissociation Half-life (t1/2diss) | 3.6 hours | The time taken for half of the bound this compound to dissociate from the receptor, indicating a highly stable complex. | [2][4] |
Table 2: Subtype Selectivity of this compound
| Receptor Subtype | Affinity Relative to α1A | Description | Source |
| α1A-adrenoceptor | High (Primary Target) | Subnanomolar affinity establishes it as the primary physiological target. | [1][2] |
| α1B-adrenoceptor | >1000-fold lower | Demonstrates profound selectivity over the α1B subtype. | [2] |
| α1D-adrenoceptor | >1000-fold lower | Demonstrates profound selectivity over the α1D subtype. | [2] |
Table 3: Functional Antagonism in Prostatic Smooth Muscle
| This compound Concentration | Effect on Phenylephrine-induced Contraction | Description | Source |
| 10 - 100 nM | Potent Insurmountable Antagonism | Depresses the maximum response to the agonist phenylephrine. | [1][2] |
| 30 nM | ~50% reduction in maximal response | A significant, non-competitive inhibition of smooth muscle function. | [2] |
| 100 nM | ~7-fold reduction in maximal response | At saturating concentrations, this compound nearly abolishes the contractile response mediated by α1A-adrenoceptors. | [2] |
Molecular Mechanism of Insurmountable Antagonism
The insurmountable antagonism of this compound is not a result of covalent modification or allosteric modulation but is a direct consequence of its unique binding mode and slow dissociation kinetics.[2][3]
-
Orthosteric Binding: this compound binds to the extracellular side of the α1A-adrenoceptor at the same (orthosteric) site as the endogenous agonist adrenaline and other synthetic antagonists like prazosin.[1][3] Evidence from radioligand binding studies shows that this compound competes directly with these ligands.[2]
-
Receptor Conformation Lock: Cryo-electron microscopy has revealed the structural basis of this compound's action. The toxin's "three-finger" loops insert into the receptor's binding pocket. Specifically, finger loops 1 and 2 physically prevent the inward movement of transmembrane helices TM6 and TM7, a conformational change that is essential for receptor activation and G-protein coupling.[3][5] By locking the receptor in an inactive state, this compound acts as a potent antagonist.
-
Kinetic Insurmountability: The key to its insurmountable nature is the extremely slow rate at which this compound dissociates from the receptor (t1/2 = 3.6 hours).[4][6] Once bound, the this compound-α1AAR complex is exceptionally stable.[2] During a typical functional experiment, the agonist (e.g., phenylephrine) cannot effectively compete for binding sites occupied by this compound because the toxin does not unbind and rebind at a rate that would allow for equilibrium to be re-established. This results in a depression of the maximum achievable response, a hallmark of insurmountable antagonism.
Experimental Protocols
The characterization of this compound relies on a combination of radioligand binding assays and functional studies on isolated tissues.
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to the α1A-adrenoceptor.
Objective: To quantify the affinity of this compound for the human α1A-adrenoceptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human α1A-adrenoceptor.
-
³H-prazosin (radiolabeled antagonist, specific activity ~80 Ci/mmol).
-
This compound (unlabeled competitor).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 25 µL of ³H-prazosin (at a final concentration near its Kd, e.g., 0.2 nM), and 25 µL of varying concentrations of this compound (e.g., 10-12 to 10-6 M).
-
Total and Non-specific Binding: For total binding, add 25 µL of binding buffer instead of this compound. For non-specific binding (NSB), add 25 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Functional Antagonism Assay on Prostatic Smooth Muscle
This protocol assesses the functional consequence of this compound binding by measuring its ability to inhibit agonist-induced muscle contraction.
Objective: To characterize this compound as an insurmountable antagonist in a physiologically relevant tissue.
Materials:
-
Rabbit prostate gland.
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.
-
Phenylephrine (α₁-adrenergic agonist).
-
This compound.
-
Organ bath system with isometric force transducers.
Methodology:
-
Tissue Preparation: Isolate the rabbit prostate and prepare smooth muscle strips (approx. 2x2x5 mm). Mount the strips in organ baths containing Krebs solution at 37°C, maintained under a resting tension of 1 g.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Curve: Generate a cumulative concentration-response curve for phenylephrine (e.g., 10-8 to 10-4 M) to establish a baseline maximal contraction.
-
Washout: Thoroughly wash the tissues to allow them to return to baseline tension.
-
Antagonist Incubation: Incubate the tissues with a fixed concentration of this compound (e.g., 10, 30, or 100 nM) or vehicle (control) for a prolonged period (e.g., 60 minutes) to allow the stable toxin-receptor complex to form.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for phenylephrine.
-
Data Analysis: Measure the maximal contraction (Emax) and potency (pEC₅₀) for phenylephrine in the absence and presence of this compound. For an insurmountable antagonist, increasing concentrations of this compound will cause a significant depression of the Emax with or without a rightward shift in the pEC₅₀.
Signaling Pathway Interruption
This compound functions by preventing the initial step of the α1A-adrenoceptor signaling cascade. The receptor, upon activation by an agonist, couples to the Gq/11 family of G-proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to smooth muscle contraction. This compound blocks the agonist-induced conformational change necessary for Gq protein coupling, thus inhibiting the entire downstream pathway.
Conclusion and Implications
This compound is the most selective and specific peptide inhibitor of the α1A-adrenoceptor identified to date.[2] Its insurmountable antagonism, driven by the formation of a highly stable receptor-toxin complex, makes it a powerful pharmacological tool for studying α1A-adrenoceptor function.[1][2] The detailed understanding of its mechanism provides a structural and kinetic blueprint for designing novel therapeutics. For conditions like benign prostatic hyperplasia (BPH), where blocking the α1A-adrenoceptor can relax smooth muscle and improve symptoms, ligands with long receptor residence times and insurmountable properties could offer enhanced duration of action and greater efficacy.[1] The peptidic nature of this compound also allows for its use in developing highly specific imaging agents (e.g., radiolabeled or fluorescently-labeled this compound) to probe receptor distribution and density in tissues.[1][2]
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the alpha1A-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Methodological & Application
Application Notes and Protocols: Characterization of AdTx1 Interaction with α1-Adrenergic Receptors using a ³H-Prazosin Competition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdTx1, a peptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps), has emerged as a highly potent and selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2] This subtype selectivity makes this compound a valuable pharmacological tool for dissecting the physiological roles of the α1A-AR and a potential lead compound for the development of novel therapeutics targeting conditions such as benign prostatic hyperplasia. The ³H-prazosin competition assay is a robust and widely utilized radioligand binding technique to characterize the interaction of unlabeled ligands, such as this compound, with α1-adrenergic receptors. This document provides detailed protocols and application notes for utilizing this assay to study the binding properties of this compound.
Principle of the Assay
The ³H-prazosin competition assay is based on the principle of competitive binding. Prazosin is a high-affinity, selective antagonist for α1-adrenergic receptors. When a radiolabeled version, ³H-prazosin, is incubated with a preparation of membranes containing α1-adrenergic receptors, it binds to these receptors. The addition of an unlabeled competing ligand, such as this compound, will compete with ³H-prazosin for the same binding site. The extent to which this compound displaces the bound ³H-prazosin is proportional to its affinity for the receptor. By measuring the amount of radioactivity bound to the membranes at various concentrations of this compound, a competition curve can be generated, from which the inhibitory constant (Ki) of this compound can be determined.
Data Presentation
The following table summarizes the quantitative data for the binding of this compound to the human α1A-adrenergic receptor, as determined by ³H-prazosin competition assays and other radioligand binding studies.
| Ligand | Receptor Subtype | Assay Type | Affinity Constant | Reference |
| This compound | Human α1A-AR | Competition | Ki = 0.35 nM | [1][2] |
| This compound | Human α1A-AR | Competition | pKi = 9.26 | [2] |
| ¹²⁵I-AdTx1 | Human α1A-AR | Saturation | Kd = 0.6 nM | [1] |
| Prazosin | Human α1A-AR | Competition | - | [1] |
Signaling Pathway
The α1-adrenergic receptor, the target of both prazosin and this compound, is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This signaling cascade is crucial in mediating physiological responses such as smooth muscle contraction.[3][4][5] this compound acts as an antagonist, blocking the initiation of this signaling cascade by preventing agonist binding.
Experimental Protocols
Materials and Reagents
-
Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: ³H-prazosin (specific activity ~70-90 Ci/mmol).
-
Competitor: this compound peptide.
-
Non-specific Binding Control: Phentolamine or unlabeled prazosin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Plate shaker.
-
Filtration manifold.
-
Scintillation counter.
Experimental Workflow
The following diagram illustrates the general workflow for the ³H-prazosin competition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution containing a carrier protein like BSA to prevent non-specific adsorption).
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Prepare a stock solution of ³H-prazosin. Dilute it in the assay buffer to a final concentration that is approximately equal to its Kd for the receptor (typically 0.2-0.5 nM).
-
Prepare a stock solution of phentolamine (e.g., 1 mM). The final concentration in the non-specific binding wells should be 10 µM.
-
Thaw the membrane preparation on ice and dilute it in the assay buffer to a concentration that will result in sufficient specific binding (typically 10-50 µg of protein per well).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding wells: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 25 µL of 10 µM phentolamine.
-
Competition wells: Add 25 µL of the corresponding serial dilution of this compound.
-
-
Incubation:
-
Add 25 µL of the diluted ³H-prazosin to all wells.
-
Initiate the binding reaction by adding 50 µL of the diluted membrane preparation to all wells. The final assay volume is 100 µL.
-
Incubate the plate on a plate shaker at room temperature (25°C) for 60 minutes. The incubation time and temperature should be optimized for the specific receptor preparation.
-
-
Harvesting and Washing:
-
Terminate the incubation by rapid filtration through a 96-well filter plate using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate the mean counts per minute (CPM) for each condition (total binding, non-specific binding, and each concentration of this compound).
-
Determine the specific binding by subtracting the mean CPM of the non-specific binding from the mean CPM of the total binding.
-
For each concentration of this compound, calculate the percentage of specific binding using the following formula: % Specific Binding = ((CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) * 100
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of ³H-prazosin).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) where:
-
[L] is the concentration of ³H-prazosin used in the assay.
-
Kd is the dissociation constant of ³H-prazosin for the receptor.
-
Conclusion
The ³H-prazosin competition assay is a powerful and reliable method for characterizing the binding of this compound to α1-adrenergic receptors. The high affinity and selectivity of this compound for the α1A-AR subtype make it an invaluable research tool.[1][2] The detailed protocol and data analysis guidelines provided in these application notes will enable researchers to accurately determine the binding affinity of this compound and other novel compounds, thereby facilitating drug discovery and the investigation of adrenergic receptor pharmacology.
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Differential Involvement of α1-Adrenoceptor Subtypes in the Molecular Effects of Antidepressant Drugs [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Functional Assays of AdTx1 Activity in Smooth Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdTx1, a 65-amino-acid peptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps), is a potent and highly selective antagonist of the α1A-adrenoceptor.[1][2] This receptor subtype plays a crucial role in mediating the contraction of smooth muscle in various tissues, including the prostate and blood vessels.[2][3] this compound exhibits insurmountable antagonism, meaning it binds tightly to the receptor and its inhibitory effect cannot be overcome by increasing the concentration of an agonist.[1][3] This property makes this compound a valuable research tool for studying α1A-adrenoceptor physiology and a potential therapeutic agent for conditions characterized by excessive smooth muscle contraction, such as benign prostatic hyperplasia.[1][3]
These application notes provide detailed protocols for functional assays to characterize the activity of this compound in isolated smooth muscle tissues, enabling researchers to quantify its inhibitory potency and elucidate its mechanism of action.
Data Presentation: this compound Activity
The following tables summarize the quantitative data reported for this compound activity.
Table 1: Inhibitory Activity of this compound on Phenylephrine-Induced Smooth Muscle Contraction
| This compound Concentration | Tissue Type | Agonist | Reduction in Maximal Response | Reference |
| 30 nM | Rabbit Prostatic Smooth Muscle | Phenylephrine | 50% | [3] |
| 100 nM | Rabbit Prostatic Smooth Muscle | Phenylephrine | 7-fold | [3] |
Table 2: Binding Affinity of this compound for the Human α1A-Adrenoceptor
| Parameter | Value | Receptor Type | Reference |
| Ki | 0.35 nM | Human α1A-adrenoceptor | [1] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the α1A-adrenoceptor signaling pathway, which is a primary driver of smooth muscle contraction. The following diagram illustrates this mechanism.
Experimental Workflow for Isolated Tissue Bath Assay
The following diagram outlines the general workflow for assessing this compound activity using an isolated tissue bath assay.
Experimental Protocols
Protocol 1: Isolated Smooth Muscle Tissue Bath Assay
This protocol is a standard method for evaluating the contractile and relaxant responses of isolated smooth muscle tissues. It has been successfully used to demonstrate the insurmountable antagonism of this compound on rabbit prostatic smooth muscle.[3] This protocol can be adapted for various smooth muscle preparations, such as vascular rings (e.g., rat thoracic aorta) or strips of bladder or intestinal tissue.[4][5][6]
Materials:
-
Isolated tissue bath system with force-displacement transducers
-
Data acquisition system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (see Table 3)
-
This compound stock solution
-
Agonist stock solution (e.g., Phenylephrine)
-
Vehicle control (e.g., saline or buffer used to dissolve this compound)
-
Gas mixture: 95% O2 / 5% CO2
-
Dissection tools (forceps, scissors)
-
Suture material
Table 3: Composition of Krebs-Henseleit Physiological Salt Solution
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4·7H2O | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
Procedure:
-
System Preparation:
-
Assemble and calibrate the isolated tissue bath system according to the manufacturer's instructions.
-
Fill the water jacket and organ baths with distilled water and pre-heat the system to 37°C.[4][7]
-
Prepare fresh PSS and continuously bubble it with 95% O2 / 5% CO2. This maintains the pH at approximately 7.4.
-
Fill the organ baths with the aerated PSS.
-
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., prostate, thoracic aorta).
-
Immediately place the dissected tissue in cold, aerated PSS.
-
Under a dissecting microscope, carefully remove any adhering connective and adipose tissue.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-4 mm wide for aortic rings).
-
-
Tissue Mounting and Equilibration:
-
Securely mount the tissue preparation in the organ bath using hooks or clips, connecting one end to a fixed support and the other to the force-displacement transducer.
-
Apply an optimal passive tension to the tissue. This is a critical step and the optimal tension will vary depending on the tissue type (e.g., 1-2 g for rat aorta). This tension should be determined empirically in preliminary experiments.
-
Allow the tissue to equilibrate for at least 60-90 minutes. During this period, replace the PSS in the organ bath every 15-20 minutes.
-
-
Viability Testing:
-
To ensure the tissue is viable and responsive, challenge it with a high concentration of a depolarizing agent (e.g., 60-80 mM KCl) or a maximal concentration of an α1-adrenoceptor agonist (e.g., 10 µM phenylephrine).[4]
-
Once the contraction reaches a stable plateau, wash the tissue by repeatedly replacing the PSS in the bath until the tension returns to the baseline.
-
-
This compound Incubation and Agonist Challenge:
-
Allow the tissue to rest for at least 30 minutes after the viability test.
-
Add the desired concentration of this compound (or its vehicle for control tissues) to the organ bath.
-
Incubate the tissue with this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding.
-
Construct a cumulative concentration-response curve for the agonist (e.g., phenylephrine) by adding increasing concentrations of the agonist to the bath in a stepwise manner, allowing the response to each concentration to reach a plateau before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment using the data acquisition system.
-
For each tissue, normalize the contractile responses to the maximal contraction induced by the initial viability test.
-
Plot the concentration-response curves for the agonist in the presence and absence of this compound.
-
Determine the Emax (maximal response) and pEC50 (-log of the agonist concentration that produces 50% of the maximal response) values.
-
The insurmountable antagonism of this compound will be evident as a depression of the Emax of the agonist.
-
Concluding Remarks
The provided protocols and data offer a comprehensive framework for investigating the functional effects of this compound on smooth muscle tissue. The isolated tissue bath assay is a robust and reproducible method for quantifying the potent inhibitory activity of this selective α1A-adrenoceptor antagonist. By employing these techniques, researchers can further elucidate the physiological roles of the α1A-adrenoceptor and explore the therapeutic potential of this compound and related compounds in various smooth muscle disorders.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Molecular mechanism of human α1A-adrenoceptor inhibition by Mamba snake toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Cryo-EM Structural Analysis of the AdTx1-α1A-Adrenoceptor Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the cryo-electron microscopy (cryo-EM) structural analysis of the complex formed by AdTx1, a snake venom toxin, and the human α1A-adrenoceptor (α1A-AR), a G protein-coupled receptor (GPCR). This compound, a three-finger toxin (3FTx) from the green mamba snake, is a potent and selective antagonist of the α1A-adrenoceptor.[1][2][3] Understanding the molecular basis of this interaction is crucial for the development of novel therapeutics targeting the α1A-AR, which is involved in regulating muscle tone in the urinary tract and blood vessels.[4]
Data Presentation
Table 1: this compound Binding Affinity for Adrenoceptor Subtypes
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. α1A-AR |
| Human α1A-AR | 9.26 | - |
| Human α1B-AR | Not specified, but 1000-fold lower affinity than for α1A-AR | 1000-fold |
| Human α1D-AR | Not specified, but 1000-fold lower affinity than for α1A-AR | 1000-fold |
| β2-AR | Not specified, low affinity | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data compiled from radioligand competition binding assays.[2][4]
Table 2: Cryo-EM Data Collection and Refinement Statistics
| Parameter | Value |
| Data Collection | |
| Microscope | Not specified |
| Voltage (kV) | Not specified |
| Electron dose (e-/Ų) | Not specified |
| Defocus range (µm) | Not specified |
| Pixel size (Å) | Not specified |
| Reconstruction | |
| Initial particle number | Not specified |
| Final particle number | Not specified |
| Refinement | |
| Resolution (Å) | Not specified |
| FSC threshold | Not specified |
| Map sharpening B-factor (Ų) | Not specified |
| Model Validation | |
| MolProbity score | Not specified |
| Clashscore | Not specified |
| Ramachandran outliers (%) | Not specified |
| Rotamer outliers (%) | Not specified |
Note: Specific values for the cryo-EM data collection and refinement are not available in the provided search results. This table serves as a template for where such data would be presented.
Signaling Pathways and Experimental Workflow
α1A-Adrenoceptor Signaling and Inhibition by this compound
The α1A-adrenoceptor is a G protein-coupled receptor that, upon activation by endogenous catecholamines like norepinephrine, couples to the Gq heterotrimeric G protein.[5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.[5] this compound acts as an antagonist, binding to the extracellular side of the α1A-adrenoceptor and preventing the binding of agonists, thereby inhibiting this signaling pathway.[2]
Caption: α1A-Adrenoceptor signaling pathway and its inhibition by this compound.
Cryo-EM Experimental Workflow
The structural determination of the this compound-α1A-adrenoceptor complex by cryo-EM involves several key stages, from sample preparation to final structure validation. The general workflow is outlined below.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of human α1A-adrenoceptor inhibition by Mamba snake toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Function of this compound for α1A-adrenoceptor - Creative Peptides [creative-peptides.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Synthesis and Purification of Recombinant AdTx1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdTx1, a 65-amino-acid peptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps), is a potent and highly selective antagonist of the α1A-adrenoceptor.[1][2][3] Its specificity makes it a valuable pharmacological tool for studying the α1A-adrenoceptor and a potential therapeutic lead for conditions such as benign prostatic hyperplasia.[1][3] This document provides detailed protocols for the synthesis and purification of recombinant this compound using an insect cell expression system, as well as an overview of its mechanism of action.
Introduction
This compound is a member of the three-finger toxin (3FTx) family, characterized by a structure of three loops extending from a central core stabilized by four disulfide bonds.[2][3][4] It exhibits subnanomolar affinity for the human α1A-adrenoceptor and displays a high degree of selectivity over other α1-adrenoceptor subtypes (α1B and α1D).[1][5] The toxin acts as an insurmountable antagonist, making it a powerful tool for probing receptor function.[1][2][3] While chemical synthesis is a viable method for producing this compound, recombinant expression in insect cells offers a scalable approach for generating functional toxin.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound binding and kinetics.
| Parameter | Value | Receptor Subtype | Reference |
| Inhibition Constant (Ki) | 0.35 nM | Human α1A-adrenoceptor | [1][2][3] |
| Dissociation Constant (Kd) | 0.6 nM | Human α1A-adrenoceptor | [1][2][3] |
| Association Rate Constant (kon) | 6 x 10⁶ M⁻¹·min⁻¹ | Human α1A-adrenoceptor | [1][3] |
| Dissociation Half-life (t₁/₂) | 3.6 hours | Human α1A-adrenoceptor | [1][3] |
| Selectivity | >1000-fold | α1A vs α1B and α1D | [1] |
Experimental Protocols
Recombinant this compound Expression in Insect Cells
This protocol details the expression of this compound using the Bac-to-Bac® Baculovirus Expression System in Hi5 insect cells.
1. Construct Design:
-
The this compound gene is synthesized and cloned into a pFastBac vector.
-
The expression construct should include the following elements in order from the N-terminus:
-
GP64 signal peptide
-
6x-His tag
-
Maltose-binding protein (MBP)
-
GS-linker
-
HRV 3C protease cleavage site
-
GS-linker
-
This compound sequence[4]
-
2. Bacmid DNA Generation:
-
Transform the pFastBac construct into DH10Bac™ competent E. coli cells.
-
Select for positive colonies on LB agar plates containing kanamycin, gentamicin, tetracycline, Bluo-gal, and IPTG.
-
Isolate the recombinant bacmid DNA from selected white colonies.
3. Baculovirus Production:
-
Transfect Sf9 insect cells with the purified recombinant bacmid DNA to generate P1 viral stock.
-
Amplify the P1 viral stock to generate a high-titer P2 viral stock.
4. Protein Expression:
-
Culture Hi5 insect cells to a density of 4 x 10⁶ cells/mL.
-
Infect the Hi5 cells with the P2 baculovirus stock at a volume of 30 mL of virus per 1 liter of cell culture.[4]
-
Incubate the infected cell culture for 48 hours at 27°C.[4]
-
Harvest the cell culture supernatant containing the secreted recombinant this compound by centrifugation at 4000 rpm for 20 minutes at 4°C.[4]
Purification of Recombinant this compound
This protocol describes a multi-step chromatography process for purifying recombinant this compound from the insect cell culture supernatant.
1. Initial Capture by Ni-NTA Affinity Chromatography:
-
To the harvested supernatant, add 50 mM Tris-HCl pH 7.5, 1 mM NiCl₂, 5 mM CaCl₂, 160 µg/mL benzamidine, and 100 µg/mL leupeptin.[4]
-
Stir the mixture at room temperature for 1 hour, then centrifuge at 14,000 rpm for 30 minutes at 4°C.[4]
-
Load the resulting supernatant onto a Ni-NTA affinity column.
-
Wash the column with a suitable wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, 20 mM imidazole, pH 7.5).
-
Elute the MBP-His-AdTx1 fusion protein with an elution buffer containing a higher concentration of imidazole (e.g., 20 mM HEPES, 100 mM NaCl, 300 mM imidazole, pH 7.5).
2. 3C Protease Cleavage:
-
Digest the eluted fusion protein with HRV 3C protease to cleave off the MBP-His tag. This is typically done at 4°C overnight.[4]
3. Second Ni-NTA Affinity Chromatography:
-
Pass the digested protein solution through a second Ni-NTA column.
-
The flow-through containing the cleaved this compound is collected.[4] The MBP-His tag and any uncleaved fusion protein will bind to the column.
4. Size-Exclusion Chromatography (SEC):
-
Concentrate the collected flow-through.
-
Purify the concentrated this compound using a Superdex 75 size-exclusion chromatography column equilibrated with SEC buffer (20 mM HEPES, pH 7.5, 100 mM NaCl).[4]
-
Collect the fractions corresponding to the this compound peak.
-
Verify the purity of the final product by SDS-PAGE.
-
Measure the protein concentration using a Nanodrop spectrophotometer.[4]
-
Store the purified this compound at -80°C.
Visualizations
Experimental Workflow for Recombinant this compound Synthesis and Purification
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the alpha1A-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of human α1A-adrenoceptor inhibition by Mamba snake toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluoro-labelled AdTx1 in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdTx1, a potent and selective antagonist of the α1A-adrenoceptor, has emerged as a valuable tool for studying the pharmacology and cellular dynamics of this important G protein-coupled receptor (GPCR). The development of fluoro-labelled this compound derivatives provides a powerful probe for direct visualization and quantification of α1A-adrenoceptors in living cells. These application notes provide detailed protocols for the fluorescent labeling of this compound and its use in cell imaging to investigate receptor localization and signaling. Preliminary experiments have demonstrated the successful use of fluoro-derivatized this compound for labeling α1A-adrenoceptors on living COS cells without the need for fixation or permeabilization[1].
Principle
Fluorescently labeling this compound allows for the direct visualization of its binding to the α1A-adrenoceptor on the cell surface. This enables a range of applications, including the study of receptor distribution, trafficking, and quantification of binding affinity. By using live-cell imaging, the dynamic nature of the receptor-ligand interaction can be investigated in real-time.
Data Presentation
While specific quantitative data for fluoro-labelled this compound binding via fluorescence microscopy is not yet widely published, data from radioligand binding assays provide a strong indication of its high affinity and selectivity. This information is crucial for designing and interpreting cell imaging experiments.
| Ligand | Receptor Subtype | Cell Type/Membrane | Assay Type | Affinity (Ki/Kd) | Reference |
| This compound | human α1A-adrenoceptor | Yeast Membranes | Radioligand Competition ([³H]-prazosin) | 0.35 nM (Ki) | [1] |
| ¹²⁵I-AdTx1 | human α1A-adrenoceptor | Yeast Membranes | Direct Radioligand Binding | 0.6 nM (Kd) | [1] |
| ¹²⁵I-AdTx1 | human α1A-adrenoceptor | Yeast Membranes | Radioligand Competition (this compound) | 0.6 ± 0.2 nM (Ki) | [1] |
| ¹²⁵I-AdTx1 | human α1A-adrenoceptor | Yeast Membranes | Radioligand Competition (prazosin) | 0.37 ± 0.1 nM (Ki) | [1] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a general method for conjugating an amine-reactive fluorescent dye to this compound. The choice of fluorophore should be based on the available imaging equipment and experimental design. Dyes such as Fluorescein isothiocyanate (FITC) or Cyanine dyes (e.g., Cy5) are common choices.
Materials:
-
Purified this compound
-
Amine-reactive fluorescent dye (e.g., FITC NHS ester, Cy5 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
While gently vortexing, slowly add the dissolved dye to the this compound solution. A typical starting molar ratio of dye to this compound is 10:1 to 20:1. This should be optimized for each specific dye and protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Apply the reaction mixture to the column to separate the fluoro-labelled this compound from the unconjugated dye.
-
Collect the fractions containing the labeled protein. The first colored band to elute is typically the conjugated protein.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the fluorophore.
-
-
Storage: Store the purified fluoro-labelled this compound at -20°C or -80°C in a light-protected tube.
Protocol 2: Live-Cell Imaging of α1A-Adrenoceptors with Fluoro-labelled this compound
This protocol outlines the steps for imaging the binding of fluoro-labelled this compound to α1A-adrenoceptors expressed in a suitable cell line, such as COS-7 cells.
Materials:
-
COS-7 cells (or another suitable cell line)
-
Plasmid encoding human α1A-adrenoceptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Fluoro-labelled this compound
-
Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in complete medium to 70-80% confluency on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the α1A-adrenoceptor plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for receptor expression.
-
-
Cell Staining:
-
Prepare a working solution of fluoro-labelled this compound in imaging buffer. The optimal concentration should be determined empirically but can start in the nanomolar range based on the known affinity of this compound.
-
Wash the cells twice with pre-warmed imaging buffer.
-
Incubate the cells with the fluoro-labelled this compound solution at 37°C for 30-60 minutes, protected from light. Incubation time may need optimization.
-
Wash the cells three times with pre-warmed imaging buffer to remove unbound probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately transfer the dish to the confocal microscope equipped with a stage-top incubator to maintain 37°C and 5% CO₂.
-
Locate the cells expressing the receptor, identifiable by the fluorescent signal from the bound this compound.
-
Acquire images using the appropriate laser excitation and emission filters for the chosen fluorophore. Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of the α1A-adrenoceptors.
-
For quantitative analysis, measure the fluorescence intensity at the cell membrane. This can be used to perform competition binding assays with unlabeled ligands to determine their binding affinities.
-
Visualizations
References
Application Notes and Protocols for Studying AdTx1 in Isolated Rabbit Prostate
Audience: Researchers, scientists, and drug development professionals.
Introduction
AdTx1 is a peptide toxin isolated from the venom of the green mamba snake, Dendroaspis angusticeps. It has been identified as a highly potent and selective antagonist of the α1A-adrenoceptor.[1][2] This receptor subtype is predominantly responsible for mediating smooth muscle contraction in the prostate gland.[1] Consequently, this compound holds significant potential as a pharmacological tool for studying prostate physiology and as a lead compound for the development of novel therapeutics for conditions such as benign prostatic hyperplasia (BPH).[1][2] These application notes provide a detailed experimental setup for characterizing the effects of this compound on isolated rabbit prostate tissue.
Mechanism of Action of this compound
This compound is a 65-amino acid peptide that acts as an insurmountable antagonist at the α1A-adrenoceptor.[1][2] This means that it binds to the receptor in a manner that is not readily reversible by increasing the concentration of an agonist, such as phenylephrine. This compound displays subnanomolar affinity for the human α1A-adrenoceptor and exhibits high selectivity for this subtype over other α1-adrenoceptor subtypes.[1][2] Its potent relaxant effect on smooth muscle makes it a valuable tool for investigating the role of α1A-adrenoceptors in prostate function.[1][2]
Data Presentation
The following table summarizes the quantitative data regarding the interaction of this compound with the α1A-adrenoceptor and its effect on isolated rabbit prostate tissue.
| Parameter | Value | Species/System | Reference |
| This compound Ki (α1A-adrenoceptor) | 0.35 nM | Human cloned receptor | [2] |
| This compound Kd (α1A-adrenoceptor) | 0.6 nM | Radio-labelled this compound binding | [2] |
| This compound Association Rate (kon) | 6 x 106 M-1min-1 | α1A-adrenoceptor | [2] |
| This compound Dissociation half-life (t1/2diss) | 3.6 hours | α1A-adrenoceptor/AdTx1 complex | [2] |
| Phenylephrine pEC50 (control) | 5.22 ± 0.05 | Rabbit isolated prostate | [1] |
| Phenylephrine pEC50 (solvent control) | 5.28 ± 0.05 | Rabbit isolated prostate | [1] |
| This compound Concentration for ~50% reduction in maximal response to Phenylephrine | 30 nM | Rabbit isolated prostate | [1] |
| This compound Concentration for ~7-fold reduction in maximal response to Phenylephrine | 100 nM | Rabbit isolated prostate | [1] |
Experimental Protocols
Preparation of Isolated Rabbit Prostate Tissue
This protocol describes the dissection and preparation of rabbit prostate tissue for in vitro contractility studies.
Materials:
-
Male New Zealand white rabbits (2-3 kg)
-
Pentobarbital sodium solution
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Humanely euthanize the rabbit via an overdose of pentobarbital sodium.
-
Perform a midline abdominal incision to expose the pelvic cavity.
-
Carefully dissect out the prostate gland.
-
Immediately place the excised prostate in a Petri dish containing ice-cold Krebs-Henseleit solution continuously gassed with carbogen.
-
Remove any surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the prostate into longitudinal strips approximately 2-3 mm in width and 8-10 mm in length.
-
Store the prepared tissue strips in fresh, carbogen-gassed Krebs-Henseleit solution at 4°C until mounting in the organ bath.
Isometric Tension Recording
This protocol details the procedure for measuring the contractile responses of isolated rabbit prostate strips.
Materials:
-
Isolated rabbit prostate strips
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2 / 5% CO2)
-
Thermostatically controlled water circulator
-
Data acquisition system
-
Phenylephrine (α1-adrenoceptor agonist)
-
This compound
-
Other pharmacological agents as required
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C while continuously bubbling with carbogen.
-
Mount the prostate strips vertically in the organ bath chambers between two hooks. One hook is fixed at the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Apply an initial resting tension of 1 g to each tissue strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.
-
Wash the tissues extensively to return to baseline tension.
-
To study the effect of this compound, pre-incubate the tissues with the desired concentration of this compound (e.g., 10, 30, 100 nM) for a specified period (e.g., 60 minutes) before constructing a cumulative concentration-response curve for phenylephrine.[1]
-
Generate a cumulative concentration-response curve for phenylephrine by adding the agonist in a stepwise manner (e.g., 10-8 to 10-4 M).
-
Record the isometric contractions using the data acquisition system.
-
At the end of the experiment, wash the tissues and perform a final KCl-induced contraction to assess tissue viability.
Mandatory Visualizations
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the alpha1A-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AdTx1 in GPCR Drug Discovery
Harnessing the Potency and Selectivity of a Natural Toxin for α1A-Adrenoceptor Research
Introduction
AdTx1, a 65-amino acid peptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps), has emerged as a powerful tool in the study of G protein-coupled receptors (GPCRs).[1][2] This three-finger-fold peptide is a highly potent and selective antagonist of the human α1A-adrenoceptor, a key player in various physiological processes and a significant target for drug discovery.[1][2][3] The remarkable subtype selectivity of this compound for the α1A-adrenoceptor over other α1-adrenoceptor subtypes (α1B and α1D) makes it an invaluable molecular probe for elucidating the specific functions of this receptor and a promising scaffold for the development of novel therapeutics.[1][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in GPCR research.
Mechanism of Action
This compound functions as a non-competitive, insurmountable antagonist of the α1A-adrenoceptor.[1][2][5] This means that once this compound binds to the receptor, its inhibitory effect cannot be overcome by increasing the concentration of the natural agonist, such as norepinephrine, or other synthetic agonists. The toxin binds to the extracellular side of the α1A-adrenoceptor, sterically hindering the conformational changes required for receptor activation and subsequent G protein coupling.[4][6] Cryo-electron microscopy has revealed the precise molecular interactions between this compound and the α1A-adrenoceptor, providing a structural basis for its high affinity and subtype selectivity.[4][6]
The α1A-adrenoceptor is a Gq-coupled GPCR. Upon activation by an agonist, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses. This compound effectively blocks this signaling cascade by preventing the initial receptor activation.
Signaling Pathway of the α1A-Adrenoceptor and Inhibition by this compound
Caption: α1A-Adrenoceptor signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key binding and kinetic parameters of this compound for the human α1A-adrenoceptor.
Table 1: Binding Affinity of this compound for Human α1-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α1A-Adrenoceptor | 0.35 | [1][2][5] |
| α1B-Adrenoceptor | >1000 | [1] |
| α1D-Adrenoceptor | >1000 | [1] |
Table 2: Kinetic Parameters of this compound Binding to Human α1A-Adrenoceptor
| Parameter | Value | Reference |
| Kd (nM) | 0.6 | [1][2][5] |
| kon (M⁻¹min⁻¹) | 6 x 10⁶ | [1][2][5] |
| t½diss (hours) | 3.6 | [1][2][5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Radioligand Competition Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor using a competition binding assay with a radiolabeled antagonist, such as [³H]-prazosin.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand competition binding assay with this compound.
Materials:
-
Cell membranes expressing the human α1A-adrenoceptor
-
This compound (synthetic or purified)
-
[³H]-prazosin (radiolabeled antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM phentolamine)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Preparation: Dilute the cell membranes in ice-cold binding buffer to a final concentration that yields sufficient specific binding. Prepare serial dilutions of this compound in the binding buffer.
-
Incubation: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or non-specific binding control (for non-specific binding).
-
50 µL of the appropriate this compound dilution (or buffer for total and non-specific binding).
-
50 µL of [³H]-prazosin at a concentration close to its Kd.
-
50 µL of the diluted cell membranes to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes). The long dissociation half-life of this compound should be considered.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism Assay (Calcium Mobilization)
This protocol outlines a method to assess the functional antagonism of this compound on the α1A-adrenoceptor by measuring its effect on agonist-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells)
-
This compound
-
An α1A-adrenoceptor agonist (e.g., phenylephrine or norepinephrine)
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
A fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 1 hour.
-
This compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound (or buffer as a control) for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of this compound.
-
Plot the normalized response as a function of the this compound concentration and fit the data to determine the IC50 of this compound for inhibiting the agonist-induced calcium response.
-
Applications in Drug Discovery
The unique properties of this compound make it a versatile tool for various stages of the drug discovery process:
-
Target Validation: The high selectivity of this compound allows for the precise dissection of the physiological and pathophysiological roles of the α1A-adrenoceptor.
-
High-Throughput Screening (HTS): Radiolabeled or fluorescently-labeled this compound can be used to develop robust binding assays for screening large compound libraries to identify novel α1A-adrenoceptor ligands.
-
Structural Biology: The stability of the this compound-α1A-adrenoceptor complex has facilitated its structural determination by cryo-EM, providing a template for structure-based drug design.[4]
-
Lead Optimization: this compound can serve as a benchmark for evaluating the potency and selectivity of newly synthesized compounds targeting the α1A-adrenoceptor.
-
Therapeutic Development: The peptide nature of this compound offers a scaffold that can be engineered to improve its pharmacokinetic properties for potential therapeutic applications, for example, in benign prostatic hyperplasia.[1][2]
Conclusion
This compound is a powerful and highly selective antagonist of the α1A-adrenoceptor. Its well-characterized mechanism of action, coupled with its high affinity and subtype specificity, makes it an indispensable tool for researchers in the field of GPCR pharmacology and drug discovery. The protocols and data presented here provide a foundation for the effective application of this compound in elucidating the function of the α1A-adrenoceptor and in the quest for novel therapeutics targeting this important receptor.
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. The Function of this compound for α1A-adrenoceptor - Creative Peptides [creative-peptides.com]
- 4. doaj.org [doaj.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Methodology for Assessing AdTx1 Selectivity for Adrenoceptor Subtypes
Introduction
AdTx1 (also known as ρ-Da1a) is a 65-amino acid peptide toxin originally isolated from the venom of the green mamba snake (Dendroaspis angusticep).[1][2] As a member of the three-finger-fold peptide family, this compound has been identified as a highly potent and selective antagonist for the human α1A-adrenoceptor, a G-protein coupled receptor (GPCR).[2][3] It exhibits subnanomolar affinity for the α1A subtype and is reported to be over a thousand times more selective for this subtype compared to α1B and α1D adrenoceptors.[1][3] This high degree of selectivity makes this compound a valuable pharmacological tool for studying the physiological roles of the α1A-adrenoceptor and a potential lead for developing new therapeutics, particularly for conditions like benign prostatic hyperplasia.[2][3]
The mechanism of this compound involves binding to the extracellular side of the α1A-adrenoceptor, where its finger loops interact with the receptor's transmembrane helices and extracellular loops, preventing the conformational changes required for receptor activation.[4] Functionally, this compound acts as an insurmountable antagonist, meaning its binding is exceptionally stable, and its inhibitory effect cannot be overcome by increasing concentrations of an agonist.[1][2][3]
This document provides detailed protocols for assessing the binding affinity and functional selectivity of this compound for α-adrenoceptor subtypes, enabling researchers to characterize this and similar molecules accurately.
Quantitative Data Summary: this compound Binding Profile
The following table summarizes the reported binding affinities and kinetic parameters of this compound for human α-adrenoceptor subtypes.
| Adrenoceptor Subtype | Ligand | Assay Type | Parameter | Value | Selectivity vs. α1A |
| Human α1A | This compound | Competition (vs. ³H-prazosin) | Kᵢ | 0.35 ± 0.04 nM | - |
| Human α1A | This compound | Competition (vs. ³H-prazosin) | IC₅₀ | 1.1 ± 0.05 nM | - |
| Human α1A | ¹²⁵I-AdTx1 | Saturation (Direct Binding) | Kₑ | 0.6 - 0.9 nM | - |
| Human α1A | ¹²⁵I-AdTx1 | Kinetic (Direct Binding) | kₒₙ | 6 x 10⁶ M⁻¹min⁻¹ | - |
| Human α1A | ¹²⁵I-AdTx1 | Kinetic (Direct Binding) | t₁/₂ diss | 3.6 hours | - |
| Human α1B | This compound | Competition (vs. ³H-prazosin) | Kᵢ | > 1000 nM | > 1000-fold |
| Rat α1D | This compound | Competition (vs. ³H-prazosin) | Kᵢ | > 1000 nM | > 1000-fold |
Data compiled from Quinton et al. (2010).[2][3]
Signaling & Experimental Diagrams
The following diagrams illustrate the key signaling pathway, the workflow for a competition binding assay, and the logic behind selectivity determination.
Caption: Alpha-1A adrenoceptor Gq signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining this compound binding affinity via competition radioligand assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. They can be conducted in two primary formats: competition assays to determine the inhibitory constant (Kᵢ) and saturation assays to determine the dissociation constant (Kₑ) of a radiolabeled ligand.
A. Competition Binding Assay
-
Objective: To determine the affinity (Kᵢ) of unlabeled this compound by measuring its ability to compete with a known radioligand (e.g., ³H-prazosin) for binding to α1-adrenoceptor subtypes.
-
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing a single human adrenoceptor subtype (α1A, α1B, or α1D).
-
Radioligand: ³H-prazosin (a non-subtype-selective α1 antagonist).
-
Test Ligand: this compound, synthetic or purified.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Binding Buffer.
-
96-well plates and filtration apparatus with glass fiber filters (e.g., GF/B or GF/C).
-
Liquid scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL Binding Buffer (for total binding) or excess non-radiolabeled antagonist like phentolamine (10 µM, for non-specific binding).
-
50 µL of this compound dilution (or buffer for total/non-specific binding).
-
50 µL of ³H-prazosin at a fixed concentration (typically at or below its Kₑ, e.g., 1 nM).[3]
-
50 µL of cell membranes (e.g., 20-50 µg protein/well).[3]
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Harvest the membranes by rapid vacuum filtration onto glass fiber filters.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Normalize the data as a percentage of the specific binding observed in the absence of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
B. Direct Saturation Binding Assay (requires radiolabeled this compound)
-
Objective: To directly determine the binding affinity (Kₑ) and receptor density (Bₘₐₓ) of radiolabeled this compound (e.g., ¹²⁵I-AdTx1).[3]
-
Procedure:
-
Set up two sets of tubes.
-
In both sets, add increasing concentrations of ¹²⁵I-AdTx1.
-
In the second set, also add a high concentration of unlabeled this compound or another suitable antagonist to determine non-specific binding.
-
Add cell membranes expressing the α1A-adrenoceptor.
-
Incubate, filter, and count radioactivity as described in Protocol 1A.
-
-
Data Analysis:
-
Calculate specific binding at each concentration.
-
Plot specific binding against the concentration of ¹²⁵I-AdTx1.
-
Fit the data to a one-site binding hyperbola to derive the Kₑ (concentration at which 50% of receptors are occupied) and Bₘₐₓ (maximum number of binding sites).[3]
-
Protocol 2: Functional Assays
Functional assays measure the effect of a ligand on receptor-mediated cellular responses. For this compound, this involves assessing its ability to antagonize agonist-induced activity.
A. Ex Vivo Smooth Muscle Contraction Assay
-
Objective: To characterize the functional antagonism of this compound in a physiologically relevant tissue. The rabbit prostate is a suitable model as its contraction is primarily mediated by α1A-adrenoceptors.[3]
-
Materials:
-
Rabbit prostatic smooth muscle strips.
-
Organ bath system with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isotonic force transducer.
-
Agonist: Phenylephrine.
-
Antagonist: this compound.
-
-
Procedure:
-
Mount the prostate strips in the organ baths under a resting tension and allow them to equilibrate.
-
Generate a cumulative concentration-response curve for the agonist phenylephrine to establish a baseline response.
-
Wash the tissues thoroughly to return to baseline tension.
-
Incubate the tissues with a fixed concentration of this compound (e.g., 10-100 nM) for an extended period due to its slow binding kinetics (e.g., >3 hours).[2][3]
-
Generate a second cumulative concentration-response curve for phenylephrine in the presence of this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves before and after this compound incubation.
-
Observe for a rightward shift in the EC₅₀ of the agonist and a depression of the maximum response.
-
A depressed maximum response, even at high agonist concentrations, is characteristic of the insurmountable antagonism displayed by this compound.[1][2][3]
-
B. Cell-Based Intracellular Calcium Mobilization Assay
-
Objective: To quantify the potency of this compound in inhibiting agonist-induced calcium release, a key downstream event of α1A-adrenoceptor activation.[5]
-
Materials:
-
HEK293 cells (or similar) stably expressing the human α1A-adrenoceptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Phenylephrine or A-61603.
-
Antagonist: this compound.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in black, clear-bottom 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1-2 hours at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for a time determined by binding kinetics.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject a fixed concentration of agonist (e.g., EC₈₀) and immediately record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the data as a percentage of the response seen with the agonist alone.
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for functional inhibition.
-
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the alpha1A-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Function of this compound for α1A-adrenoceptor - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
AdTx1 Solubility and Handling: A Technical Guide for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Adda-toxin 1 (AdTx1) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a 65-amino-acid peptide toxin isolated from the venom of the green mamba snake (Dendroaspis angusticeps).[1][2][3] It is a potent and highly specific antagonist of the human α1A-adrenoceptor, a G protein-coupled receptor (GPCR).[1][2][4] Like many peptides of its size, especially those with complex folding stabilized by multiple disulfide bridges (this compound has four), achieving and maintaining its solubility in aqueous buffers suitable for in vitro assays can be challenging. Improper solubilization can lead to inaccurate concentration determination, loss of biological activity, and inconsistent experimental results.
Q2: What are the key factors influencing this compound solubility?
The solubility of this compound, like other peptides, is influenced by several factors:
-
Amino Acid Composition: The presence of hydrophobic and hydrophilic residues in the peptide sequence.
-
Peptide Length: Longer peptides have a greater tendency to aggregate.
-
pH and Net Charge: The overall charge of the peptide at a given pH affects its interaction with the solvent.
-
Buffer Composition: The type of buffer, salts, and additives can significantly impact solubility.
-
Temperature: Temperature can affect both solubility and the stability of the peptide.
Q3: What is the recommended starting solvent for reconstituting lyophilized this compound?
For initial reconstitution of lyophilized this compound, it is recommended to start with a small amount of high-purity, sterile water. If the peptide does not readily dissolve, the choice of the next solvent will depend on the peptide's isoelectric point (pI). For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) can be used. For acidic peptides, a dilute basic solution (e.g., ammonium bicarbonate) may be effective. However, for a complex peptide like this compound, a buffered solution is often a better choice to maintain its native conformation and activity.
Q4: Can I use organic solvents like DMSO to dissolve this compound?
Troubleshooting Guide: Improving this compound Solubility
If you encounter solubility issues with this compound, follow these troubleshooting steps. It is always recommended to test solubility with a small amount of the peptide before dissolving the entire stock.
| Issue | Recommended Solution | Detailed Protocol |
| Lyophilized this compound does not dissolve in water. | Use a buffered solution that mimics conditions known to maintain its stability. A Tris-based buffer with additives has been used for folding synthetic this compound and can be adapted for reconstitution. | Protocol 1: Reconstitution in a Buffered Solution 1. Prepare a stock buffer of 50 mM Tris-HCl, pH 8.0.2. To enhance stability and prevent aggregation, consider adding glycerol to a final concentration of 10-25%.3. For long-term stability, especially if the peptide has been handled, adding a small amount of reduced and oxidized glutathione (e.g., 1 mM) can help maintain the correct disulfide bonds.[1]4. Add the buffer to the lyophilized this compound to the desired stock concentration and gently vortex or sonicate briefly. |
| This compound precipitates out of solution upon dilution in cell culture media. | The final buffer composition of the cell culture medium may not be optimal for this compound solubility. Consider using a different cell culture medium or modifying the existing one. | Protocol 2: Optimizing Dilution Conditions 1. Test the solubility of your this compound stock in different serum-free cell culture media to identify the most compatible one.2. If precipitation occurs, try pre-diluting the this compound stock in a small volume of a compatible buffer (e.g., PBS with 0.1% BSA) before adding it to the final culture volume.3. Ensure the final pH of the culture medium is within a range that maintains this compound solubility. |
| Inconsistent results in functional assays despite apparent solubility. | The peptide may be forming soluble aggregates that have reduced biological activity. | Protocol 3: Sonication and Filtration 1. After reconstitution, briefly sonicate the this compound stock solution in a water bath to break up potential aggregates.2. Before use, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.3. Carefully transfer the supernatant to a new tube. For critical applications, filtering the solution through a low-protein-binding 0.22 µm filter can remove fine particulates. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to avoid condensation.
-
Solvent Addition: Based on the troubleshooting guide, select an appropriate solvent. For a 1 mg vial of this compound, to make a 1 mg/mL (approximately 140 µM) stock solution, add 1 mL of the chosen solvent.
-
Dissolution: Gently agitate the vial. If necessary, use a brief sonication step (10-20 seconds) in a water bath. Avoid vigorous vortexing which can cause aggregation and denaturation.
-
Storage: Aliquot the reconstituted this compound into low-protein-binding microcentrifuge tubes. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
This compound Signaling Pathway and Experimental Workflow
This compound is an antagonist of the α1A-adrenoceptor, which is a Gq protein-coupled receptor. The binding of an agonist (like norepinephrine) to the receptor typically initiates a signaling cascade. This compound blocks this activation.
Caption: this compound antagonism of the α1A-adrenoceptor signaling pathway.
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: A generalized workflow for in vitro experiments involving this compound.
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the alpha1A-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Preventing non-specific binding of AdTx1 in assays
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and protocols to help you prevent non-specific binding (NSB) of AdTx1 in your assays. This compound, as a representative sea anemone peptide toxin, can present unique challenges due to its biochemical properties. High background noise from NSB can obscure specific signals, leading to unreliable data.
Below you will find FAQs, troubleshooting guides, and detailed protocols to help you optimize your experimental conditions and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem with this compound?
Non-specific binding refers to the adhesion of a molecule, such as the this compound peptide or detection antibodies, to surfaces other than its intended target. In an assay, this includes the plastic of microplate wells or the surface of a blotting membrane.[1][2] This is problematic because it generates a high background signal, which can mask the true, specific signal from the this compound-target interaction. Peptides like this compound can be particularly prone to NSB due to hydrophobic or electrostatic interactions. Effectively blocking these unintended interactions is critical for assay sensitivity and accuracy.[1][3][4]
Q2: What is a blocking agent and how does it work?
A blocking agent is a molecule or mixture of molecules used to saturate the unoccupied binding sites on an assay surface (e.g., an ELISA plate).[5] By occupying these potential sites of non-specific interaction, the blocking agent prevents this compound or antibodies from binding randomly, thereby reducing background noise.[1][2] Ideal blocking agents are non-reactive with the specific assay components and effectively coat the surface. Common blockers include proteins (like BSA or casein) and non-protein polymers.[6][7]
Troubleshooting High Background Signal
High background is the most common issue arising from NSB. Use this guide to diagnose and solve the problem in your this compound assays.
Q3: My ELISA results show high background in all wells, including negative controls. What should I try?
This is a classic sign of insufficient blocking. The surfaces of the wells have not been adequately saturated, allowing the this compound peptide or detection antibodies to bind non-specifically.
Solutions:
-
Optimize Blocking Buffer: The choice of blocking agent is crucial. If you are using one type (e.g., BSA), try another (e.g., non-fat dry milk) or a commercial blocking solution.[1][2] Avoid milk-based blockers if working with biotin-streptavidin systems or casein if detecting phosphoproteins.[1]
-
Increase Blocking Concentration: You may need to increase the concentration of your blocking agent. Typical starting points are 1-5% for BSA or non-fat dry milk.[6]
-
Increase Incubation Time/Temperature: Standard blocking is often 1 hour at room temperature, but extending this to overnight at 4°C can be more effective.[8][9]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (0.05% v/v) in your wash and blocking buffers helps to reduce hydrophobic interactions, which are a common cause of NSB.[2][10]
Figure 1. Troubleshooting flowchart for high background signal.
Q4: My negative control cells (in a functional assay) are showing a response. How can I prevent this compound from binding non-specifically to cells?
In cell-based assays, NSB can occur when this compound binds to the cell membrane or extracellular matrix components instead of its specific ion channel target.
Solutions:
-
Use a Protein Carrier: Include a low concentration (e.g., 0.1%) of Bovine Serum Albumin (BSA) in your assay buffer. The BSA will act as a carrier protein and can help prevent the peptide from sticking to cell surfaces and plasticware.
-
Pre-treat Cells: Before adding this compound, incubate your cells with the assay buffer containing 0.1% BSA for 15-20 minutes to block non-specific sites.
-
Optimize this compound Concentration: Perform a dose-response curve to find the lowest concentration of this compound that gives a robust specific signal. Excessively high concentrations increase the likelihood of low-affinity, non-specific interactions.
Data & Protocols
Comparison of Common Blocking Agents
Choosing the right blocking agent is a critical first step. The table below summarizes the properties and typical working concentrations of common blockers used in peptide-based assays.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Single purified protein, reduces cross-reactivity in many cases.[1][6] | May have cross-reactivity with some antibodies; less effective for some surfaces than mixed protein blockers.[6] |
| Non-Fat Dry Milk | 2 - 5% (w/v) | Inexpensive and highly effective due to a diverse mix of proteins (casein, etc.).[1] | Contains phosphoproteins and endogenous biotin, which can interfere with certain detection systems.[1] |
| Normal Serum | 5 - 10% (v/v) | Very effective due to high protein diversity; blocks protein-protein interactions.[6][11] | Can cross-react with secondary antibodies; must match the host species of the secondary antibody.[6] |
| Polyethylene Glycol (PEG) | 1% (w/v) | Non-protein based, creates a hydrophilic barrier that repels proteins.[12] Can significantly increase signal-to-noise.[12] | May not be as effective as protein-based blockers for all applications. |
| Commercial Blockers | Varies by Mfr. | Optimized formulations, often protein-free, and highly consistent.[2][7] | More expensive than home-brew options. |
Concentrations are typically prepared in a buffered saline solution like TBS or PBS, often with 0.05% Tween-20.
Detailed Protocol: Optimized Blocking for this compound in ELISA
This protocol provides a robust starting point for minimizing NSB in a standard Enzyme-Linked Immunosorbent Assay (ELISA) format.
-
Prepare Buffers:
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% (v/v) Tween-20.
-
Blocking Buffer: 3% (w/v) BSA in PBST. Dissolve BSA completely and filter sterilize if necessary.
-
-
Coat Plate: Coat your 96-well ELISA plate with the desired capture molecule (e.g., purified ion channel protein, antibody) at the optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with 200 µL of PBST per well. Remove all liquid after the final wash by inverting and tapping the plate on a clean paper towel.
-
Block:
-
Wash: Repeat the wash step as described in step 3.
-
Add this compound: Add your this compound samples and standards, diluted in Blocking Buffer, to the appropriate wells. The BSA in the diluent helps prevent NSB during this incubation.
-
Proceed with Assay: Continue with your standard ELISA protocol (e.g., incubations with primary and secondary antibodies, followed by substrate addition). Ensure all subsequent antibody dilutions are also made in the Blocking Buffer.
Figure 2. Standard ELISA workflow highlighting the critical blocking step.
This compound Mechanism of Action
Understanding the specific interaction of this compound with its target can help in designing better assays. Sea anemone toxins commonly target voltage-gated ion channels.[13] this compound is hypothesized to function by physically occluding the pore of a voltage-gated potassium (Kv) channel, thereby inhibiting the flow of K+ ions out of the cell. This leads to a prolonged action potential and increased cellular excitability.
Figure 3. Hypothesized signaling pathway for this compound action on a Kv channel.
References
- 1. hiyka.com [hiyka.com]
- 2. Western blot blocking: Best practices | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biocompare.com [biocompare.com]
- 8. iji.sums.ac.ir [iji.sums.ac.ir]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. biocompare.com [biocompare.com]
- 12. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sea anemone neurotoxin - Wikipedia [en.wikipedia.org]
Optimizing incubation time for AdTx1 binding studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for AdTx1 binding studies. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as ρ-Da1a) is a peptide toxin isolated from the venom of the green Mamba snake.[1] It belongs to the three-finger-fold peptide family and functions as a highly specific and potent antagonist for the human α1A-adrenoceptor, which is a G-protein coupled receptor (GPCR).[1][2] Its high selectivity makes it a valuable tool for studying the pharmacology of this receptor subtype.
Q2: Why is incubation time a critical parameter for this compound binding assays?
Incubation time is critical due to the specific binding kinetics of this compound. The toxin exhibits a slow association rate constant (k_on) and forms an unusually stable complex with the α1A-adrenoceptor, resulting in a very slow dissociation rate (k_off).[2] This means that for binding to reach equilibrium—the state where the rate of association equals the rate of dissociation—a significantly longer incubation period is required compared to ligands with faster kinetics.[3] Using an insufficient incubation time will result in an underestimation of the binding affinity.[4]
Q3: What is the difference between a kinetic assay and an equilibrium assay?
A kinetic assay measures the rates at which a ligand binds to and dissociates from a receptor over time, determining the association (k_on) and dissociation (k_off) rate constants.[5] In contrast, an equilibrium assay measures the total amount of binding at a single time point when the system has reached a steady state (equilibrium).[3] The equilibrium dissociation constant (K_d), a measure of affinity, can be calculated from the ratio of k_off to k_on (K_d = k_off / k_on) or determined directly from saturation binding experiments performed at equilibrium.[4][6]
Q4: How do I determine the optimal incubation time for my this compound binding experiment?
The optimal incubation time should be sufficient to allow the binding reaction to reach equilibrium. This can be determined experimentally by performing a time-course experiment.
-
Procedure: Incubate a fixed concentration of radiolabeled this compound and the α1A-adrenoceptor preparation for varying lengths of time (e.g., from 15 minutes to several hours).
-
Analysis: Measure the specific binding at each time point.
This compound Binding Kinetics Data
The following table summarizes the experimentally determined kinetic parameters for this compound binding to the human α1A-adrenoceptor. The unusually long dissociation half-life highlights the stability of the this compound-receptor complex and underscores the need for extended incubation times to reach equilibrium.
| Parameter | Value | Description | Reference |
| K_i | 0.35 nM | Inhibitory constant, a measure of affinity in competition assays. | [2] |
| K_d | 0.6 nM | Equilibrium dissociation constant from direct binding experiments. | [2] |
| k_on | 6 x 10⁶ M⁻¹min⁻¹ | Association rate constant, describing the rate of toxin-receptor binding. | [2] |
| t₁/₂diss | 3.6 hours | Dissociation half-life, the time required for half of the bound this compound to dissociate. | [2] |
Experimental Protocols
Protocol: α1A-Adrenoceptor Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity of a test compound for the α1A-adrenoceptor using radiolabeled this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with BSA). Keep on ice.
-
Membrane Preparation: Thaw rat brain membrane homogenates (or cells expressing the recombinant human α1A-adrenoceptor) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in ice-cold assay buffer.[7]
-
Radioligand: Prepare a working solution of [¹²⁵I]-AdTx1 at a concentration approximately equal to its K_d (e.g., 0.6 nM).
-
Competitors:
-
Test Compound: Prepare serial dilutions of the unlabeled test compound.
-
Non-Specific Binding (NSB) Control: Use a high concentration of a known α1A-adrenoceptor antagonist (e.g., 10 µM prazosin).
-
Total Binding Control: Assay buffer only.
-
2. Assay Procedure:
-
Add 50 µL of assay buffer (for Total Binding), NSB control, or test compound dilution to triplicate wells of a 96-well plate.
-
Add 50 µL of the radiolabeled this compound working solution to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Seal the plate and incubate at room temperature for at least 4 hours to approach equilibrium, based on the known t₁/₂diss of this compound.[2]
-
Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) to separate bound from free radioligand.[8]
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate the mean Counts Per Minute (CPM) for each set of triplicates.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (K_i) for the test compound using the Cheng-Prusoff equation.
Visualizations & Workflows
Caption: Workflow for a typical this compound radioligand competition binding assay.
References
Technical Support Center: Expression of Recombinant AdTx1
Welcome to the technical support center for the expression of recombinant AdTx1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of this potent α1A-adrenoceptor antagonist.
Introduction
This compound is a 65-amino-acid peptide from the green mamba snake, characterized by a three-finger fold stabilized by four disulfide bridges.[1][2] Its high affinity and specificity for the human α1A-adrenoceptor make it a valuable tool for research and a potential therapeutic lead.[1][2] However, the recombinant expression of small, cysteine-rich peptides like this compound in hosts such as E. coli can be challenging due to potential toxicity, improper folding, and low yields.
This guide is designed to provide practical solutions to common problems you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am not seeing any expression of my recombinant this compound. What are the possible causes and solutions?
Low or no expression of recombinant this compound can stem from several factors, from the genetic construct to the culture conditions.
Possible Causes:
-
Codon Bias: The codons in your this compound gene construct may not be optimal for the expression host (e.g., E. coli).
-
Toxicity of this compound: The expressed toxin may be lethal to the host cells, even at low levels of leaky expression.[3]
-
Plasmid Instability: The expression plasmid may be unstable, leading to its loss during cell division.
-
Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site, or mRNA secondary structure can hinder expression.
Troubleshooting Strategies:
| Strategy | Detailed Approach |
| Codon Optimization | Synthesize the this compound gene with codons optimized for your expression host (e.g., E. coli K12). |
| Use a Tightly Regulated Promoter | Employ vectors with promoters that have very low basal expression, such as the pBAD promoter (arabinose-inducible) or the T7 promoter in combination with a pLysS or pLysE plasmid to express T7 lysozyme, which inhibits basal T7 RNA polymerase activity. |
| Lower Induction Temperature | After induction, reduce the culture temperature to 18-25°C. This slows down protein synthesis, which can reduce toxicity and promote proper folding.[4] |
| Reduce Inducer Concentration | Titrate the concentration of the inducer (e.g., IPTG) to find the lowest level that still provides adequate expression. This can help mitigate toxic effects.[4] |
| Verify Plasmid and Sequence | Sequence your plasmid to ensure the this compound gene is in the correct frame and free of mutations. |
FAQ 2: My this compound is expressed, but it's all in inclusion bodies. How can I increase the yield of soluble protein?
Inclusion bodies are dense aggregates of misfolded protein.[5] This is a common issue when expressing disulfide-rich proteins like this compound in the reducing environment of the E. coli cytoplasm.
Troubleshooting Strategies for Soluble Expression:
| Strategy | Detailed Approach |
| Co-expression with Chaperones | Co-express molecular chaperones (e.g., DnaK/DnaJ, GroEL/GroES) to assist in proper protein folding. |
| Expression in Specialized Strains | Use E. coli strains engineered to have a more oxidizing cytoplasm (e.g., Origami™, SHuffle®), which can promote disulfide bond formation. |
| Periplasmic Expression | Fuse a signal peptide (e.g., PelB, OmpA) to the N-terminus of this compound to direct its expression to the more oxidizing periplasmic space, where disulfide bond formation is more favorable. |
| Fusion Tags | Fuse this compound to a highly soluble protein partner, such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[5] These tags can enhance the solubility of the fusion protein. |
| Lower Temperature and Inducer Concentration | As with toxicity, reducing the temperature and inducer concentration can slow down protein synthesis, giving the polypeptide more time to fold correctly.[4][5] |
Caption: Choosing a suitable refolding method for this compound.
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and Refolding of this compound
This protocol provides a starting point for refolding this compound expressed as inclusion bodies in E. coli. Optimization will likely be required.
Materials:
-
Cell paste containing this compound inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Wash Buffer: Lysis Buffer with 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT
-
Refolding Buffer: 100 mM Tris-HCl pH 8.0, 500 mM L-arginine, 1 mM EDTA, 3 mM reduced glutathione (GSH), 0.3 mM oxidized glutathione (GSSG)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse by sonication or high-pressure homogenization.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the pellet in Wash Buffer and incubate for 30 minutes with gentle agitation. Centrifuge again and discard the supernatant. Repeat this wash step twice with Lysis Buffer (without Triton X-100) to remove residual detergent.
-
Solubilization: Resuspend the final inclusion body pellet in Solubilization Buffer. Stir at room temperature for 1-2 hours until the solution is clear. Centrifuge at 15,000 x g for 20 minutes to remove any remaining insoluble material.
-
Refolding by Dilution: Slowly add the solubilized protein to the cold (4°C) Refolding Buffer with gentle stirring, aiming for a final protein concentration of 0.1-0.5 mg/mL.
-
Incubation: Allow the refolding reaction to proceed at 4°C for 24-48 hours.
-
Purification: Concentrate the refolded protein and purify using methods like reverse-phase HPLC or ion-exchange chromatography.
Quantitative Data Summary
The following table summarizes key binding parameters of native this compound, which can serve as a benchmark for your recombinantly produced and refolded protein.
| Parameter | Receptor | Value | Reference |
| Ki | Human α1A-adrenoceptor | 0.35 nM | [1] |
| Kd | Human α1A-adrenoceptor | 0.6 nM | [1] |
| kon | Human α1A-adrenoceptor | 6 x 10⁶ M⁻¹min⁻¹ | [1] |
| t₁/₂diss | Human α1A-adrenoceptor | 3.6 hours | [1] |
This data highlights the high affinity and slow dissociation rate of this compound from its target receptor. [1]Functional assays confirming these properties are essential to validate the correct folding of the recombinant protein.
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Refinement of AdTx1 Purification from Venom
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of AdTx1 from Dendroaspis angusticeps (Green Mamba) venom. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful purification and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound is a 65-amino-acid peptide belonging to the three-finger-fold toxin family, isolated from the venom of the Green Mamba snake (Dendroaspis angusticeps). It is a highly specific and potent antagonist of the α1A-adrenoceptor, a G-protein coupled receptor. Its high selectivity makes it a valuable pharmacological tool for studying the physiological roles of the α1A-adrenoceptor and a potential lead compound for the development of new drugs, for example, in treating benign prostatic hyperplasia.
Q2: What is the general strategy for purifying this compound from crude venom?
A2: The most common and effective method for this compound purification is a two-step chromatographic process. The first step typically involves cation exchange chromatography to fractionate the crude venom. The fraction containing this compound is then further purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Q3: What are the expected yield and purity of this compound from this purification protocol?
A3: The yield of any specific toxin from venom can be low, as it constitutes only a small percentage of the total protein content. While specific yields for this compound are not always reported, a representative purification might yield a final purity of over 95%, with an overall recovery that can be in the range of 5-15% from the crude venom, depending on the efficiency of the chromatographic steps.
Q4: Can this compound be produced synthetically?
A4: Yes, this compound has been successfully synthesized using solid-phase peptide synthesis. This method can provide a higher quantity of the peptide compared to purification from natural sources and allows for the introduction of modifications or labels.
Q5: How can I confirm the identity and purity of the purified this compound?
A5: The identity of this compound can be confirmed by mass spectrometry to verify its molecular weight and by Edman degradation for amino acid sequencing. The purity of the final sample can be assessed by the presence of a single, symmetrical peak on an analytical RP-HPLC chromatogram.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of this compound.
Cation Exchange Chromatography Issues
-
Q: My target protein (this compound) is not binding to the cation exchange column. What could be the problem?
-
A:
-
Incorrect Buffer pH: The pH of your binding buffer should be at least 0.5 pH units below the isoelectric point (pI) of this compound to ensure it has a net positive charge. Check and adjust the pH of your buffer and sample.
-
High Ionic Strength of the Sample: High salt concentration in your venom solution can prevent the protein from binding to the column. Desalt your sample before loading.
-
Column Overload: You may be loading too much protein onto the column. Try reducing the amount of crude venom loaded or use a column with a higher binding capacity.
-
-
-
Q: I am seeing a low recovery of this compound after elution from the cation exchange column. Why?
-
A:
-
Precipitation on the Column: The protein may be precipitating on the column. Try adding a small amount of a non-ionic detergent or organic solvent to your buffers.
-
Elution Buffer Too Strong: A very high salt concentration in your elution buffer can cause the protein to elute in a very small, concentrated volume, which can be difficult to detect and collect accurately. A shallower gradient may improve resolution and recovery.
-
Hydrophobic Interactions: The protein may be interacting hydrophobically with the column matrix. Adding a low concentration of an organic solvent (e.g., 10% acetonitrile) to the elution buffer can help to reduce these interactions.
-
-
Reverse-Phase HPLC (RP-HPLC) Issues
-
Q: I am observing poor peak shape (broadening or tailing) during RP-HPLC purification. What should I do?
-
A:
-
Inappropriate Mobile Phase: Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%. This helps to improve peak shape for peptides.
-
Column Contamination: Your column may be contaminated. Flush the column with a strong solvent wash.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or sample concentration.
-
-
-
Q: My this compound is not being retained on the C18 column (eluting in the void volume). What is the cause?
-
A:
-
High Organic Solvent Concentration in Sample: If your sample is dissolved in a high concentration of organic solvent (e.g., acetonitrile), it will not bind effectively to the stationary phase. Dilute your sample with the initial aqueous mobile phase.
-
Peptide is too Hydrophilic: While this compound is retained on C18 columns, extremely hydrophilic peptides may have very little retention. Ensure you are using the correct column and mobile phase conditions.
-
-
Data Presentation
The following table presents representative data for the purification of a venom peptide, illustrating the expected trend in protein concentration, yield, and purity at each stage of the this compound purification process. Please note that this is an illustrative example, and actual values may vary.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Crude Venom | 100 | 10,000 | 100 | 100 | 1 |
| Cation Exchange Pool | 15 | 7,500 | 500 | 75 | 5 |
| RP-HPLC Pool | 1.2 | 6,000 | 5,000 | 60 | 50 |
Experimental Protocols
Preparation of Crude Venom Solution
-
Lyophilized Dendroaspis angusticeps venom is dissolved in a binding buffer (e.g., 20 mM MES, pH 6.0) to a final concentration of 10-20 mg/mL.
-
The solution is centrifuged at 14,000 x g for 10 minutes at 4°C to remove any insoluble material.
-
The supernatant is collected and filtered through a 0.22 µm syringe filter.
Cation Exchange Chromatography
-
An equilibrated cation exchange column (e.g., a Mono S or SP Sepharose column) is loaded with the filtered crude venom solution.
-
The column is washed with the binding buffer until the absorbance at 280 nm returns to baseline.
-
This compound is eluted using a linear gradient of increasing ionic strength, for example, from 0 to 1 M NaCl in the binding buffer over 60 minutes.
-
Fractions are collected and assayed for α1A-adrenoceptor antagonist activity to identify the fractions containing this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
The active fractions from the cation exchange step are pooled and diluted with mobile phase A (e.g., 0.1% TFA in water).
-
The sample is loaded onto a C18 reverse-phase column (e.g., a Vydac or Jupiter column).
-
This compound is eluted using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile), for example, from 5% to 60% B over 60 minutes.
-
The peak corresponding to this compound is collected.
-
The purity of the collected peak is assessed using analytical RP-HPLC, and the identity is confirmed by mass spectrometry.
Mandatory Visualization
Caption: Workflow for the purification of this compound from crude venom.
Caption: this compound antagonizes the α1A-adrenoceptor signaling pathway.
Technical Support Center: Minimizing Variability in AdTx1 Smooth Muscle Contraction Assays
Welcome to the technical support center for AdTx1, a potent and specific insurmountable antagonist of the α1A-adrenoceptor. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in smooth muscle contraction assays using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in smooth muscle?
This compound is a peptide toxin that acts as a highly specific and potent insurmountable antagonist of the α1A-adrenoceptor. In smooth muscle tissues where α1A-adrenoceptors are expressed, this compound will inhibit agonist-induced contractions by binding tightly to the receptor, often in a manner that is not easily reversible by washing. This leads to a non-competitive antagonism, where increasing concentrations of the agonist cannot overcome the blocking effect of this compound.
Q2: Why am I seeing a lower than expected maximum contraction in the presence of this compound?
This is the expected effect of an insurmountable antagonist. Unlike a competitive antagonist which causes a parallel rightward shift of the agonist dose-response curve, an insurmountable antagonist like this compound will depress the maximum response achievable by the agonist. The degree of depression will be dependent on the concentration of this compound used.
Q3: How long should I pre-incubate my tissue with this compound before adding the agonist?
Due to its slow association kinetics and the formation of a stable toxin-receptor complex, a sufficient pre-incubation period is crucial for this compound to exert its full antagonistic effect. A pre-incubation time of at least 30-60 minutes is recommended. However, the optimal time may vary depending on the tissue type and experimental conditions, and it is advisable to determine this empirically in your specific assay.
Q4: Can I wash out the effects of this compound?
The binding of this compound to the α1A-adrenoceptor is very stable, with a slow dissociation rate.[1] This means that its effects are not easily reversible by standard washing procedures within a typical experimental timeframe. If you need to perform experiments on the same tissue before and after this compound application, it is recommended to use separate tissue preparations.
Q5: What is the optimal concentration range for this compound in a smooth muscle contraction assay?
This compound demonstrates potent insurmountable antagonism at concentrations between 10 to 100 nM in rabbit isolated prostatic smooth muscle.[1] The optimal concentration for your specific assay will depend on the tissue, the expression level of α1A-adrenoceptors, and the specific agonist being used. It is recommended to perform a concentration-response curve for this compound to determine the optimal concentration for your experimental goals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between tissue preparations | 1. Inconsistent tissue dissection and handling. 2. Differences in tissue viability. 3. Variation in α1A-adrenoceptor expression between animals or tissues. 4. Endotoxin contamination of peptide solution. | 1. Standardize dissection technique to ensure uniform size and orientation of smooth muscle strips. Minimize handling time and keep tissues in physiological salt solution at all times. 2. Ensure proper oxygenation (95% O2 / 5% CO2) and temperature (37°C) of the organ bath. Allow for an adequate equilibration period (e.g., 60-90 minutes) before starting the experiment. 3. Use animals from the same strain, age, and sex. If possible, use tissues from the same animal for internal controls. 4. Use high-purity this compound and sterile, endotoxin-free solutions for reconstitution and dilution. |
| No or very weak response to α1-adrenoceptor agonist | 1. Low expression of α1A-adrenoceptors in the chosen tissue. 2. Tissue damage during preparation. 3. Incorrectly prepared or degraded agonist solution. | 1. Confirm from literature that your tissue of interest expresses functional α1A-adrenoceptors. Consider using a different smooth muscle preparation known to have robust α1A-adrenoceptor-mediated responses (e.g., prostate, vas deferens, or specific arteries). 2. Handle tissues gently to avoid stretching or crushing, which can damage smooth muscle cells and receptors. 3. Prepare fresh agonist solutions for each experiment. Protect light-sensitive agonists from light. |
| Agonist dose-response curve is not reproducible in the presence of this compound | 1. Insufficient pre-incubation time with this compound. 2. This compound solution instability. 3. Issues with the experimental setup (e.g., temperature fluctuations, inconsistent solution changes). | 1. Ensure a consistent and adequate pre-incubation period (at least 30-60 minutes) to allow for the stable binding of this compound to the α1A-adrenoceptors. 2. Reconstitute this compound in a suitable buffer and store aliquots at -20°C or below to avoid repeated freeze-thaw cycles. For working solutions, prepare fresh daily. Consider the stability of the peptide in your physiological salt solution over the course of the experiment. 3. Calibrate and monitor organ bath temperature. Ensure complete and consistent solution changes between different concentrations. |
| Non-parallel shift of the agonist dose-response curve after this compound | This is a characteristic of insurmountable antagonism and is expected. It is not necessarily an experimental error. | The depression of the maximal response and the non-parallel shift are key indicators of this compound's mechanism of action. This data can be analyzed using appropriate pharmacological models for insurmountable antagonism, which differ from the Schild analysis used for competitive antagonists. |
Data Presentation
The following table summarizes the key pharmacological parameters of this compound, providing a reference for expected potency.
| Parameter | Value | Receptor/Tissue | Reference |
| Affinity (Ki) | 0.35 nM | Human α1A-adrenoceptor | [1] |
| Dissociation Half-Life (t1/2) | 3.6 hours | α1A-adrenoceptor/AdTx1 complex | [1] |
| Effective Concentration for Insurmountable Antagonism | 10 - 100 nM | Rabbit isolated prostatic smooth muscle | [1] |
Experimental Protocols
Protocol for Assessing this compound Insurmountable Antagonism in Isolated Aortic Rings
This protocol provides a general framework for evaluating the insurmountable antagonistic effects of this compound on α1-adrenoceptor-mediated smooth muscle contraction in isolated rat aortic rings.
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Phenylephrine (α1-adrenoceptor agonist)
-
This compound
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with force-displacement transducers
2. Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
3. Experimental Setup:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to force-displacement transducers to record isometric tension.
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, elicit a reference contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) to check for tissue viability. Wash the tissues and allow them to return to baseline.
-
Control Group: Perform a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM).
-
This compound Group:
-
Pre-incubate the aortic rings with a single concentration of this compound (e.g., 10 nM, 30 nM, or 100 nM) for 60 minutes.
-
After the pre-incubation period, without washing out this compound, perform a cumulative concentration-response curve for phenylephrine in the continued presence of this compound.
-
-
Repeat the procedure with different concentrations of this compound using separate tissue preparations for each concentration.
5. Data Analysis:
-
Record the maximal contraction for each phenylephrine concentration.
-
Plot the concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.
-
Observe the depression of the maximal response to phenylephrine in the presence of this compound, which is characteristic of insurmountable antagonism.
Visualizations
Signaling Pathway of α1A-Adrenoceptor Mediated Smooth Muscle Contraction
References
Addressing slow dissociation of AdTx1 in kinetic experiments
This technical support center provides troubleshooting guidance for researchers encountering challenges with the slow dissociation of AdTx1 in kinetic experiments. This compound is a potent and selective antagonist for the α1A-adrenoceptor, characterized by its high affinity and unusually stable interaction with the receptor, which can present unique challenges in accurately determining its kinetic parameters.
Frequently Asked Questions (FAQs)
Q1: Why is the dissociation of this compound from the α1A-adrenoceptor so slow?
A1: this compound, a 65-amino-acid peptide, forms an unusually stable complex with the human α1A-adrenoceptor.[1][2] This is reflected in its very slow dissociation rate constant (koff) and a long dissociation half-life of approximately 3.6 hours.[1][2] This slow dissociation is a key feature of its pharmacology and contributes to its potent and insurmountable antagonism.[2][3]
Q2: What are the typical kinetic parameters for this compound binding to the α1A-adrenoceptor?
A2: Published kinetic data for this compound highlight its slow binding kinetics. The table below summarizes the key parameters.
| Parameter | Value | Receptor | Method |
| Affinity (Ki) | 0.35 nM | Human α1A-adrenoceptor | Radioligand Binding |
| Affinity (Kd) | 0.6 nM | Human α1A-adrenoceptor | Radioligand Binding |
| Association Rate (kon) | 6.4 x 10^6 M⁻¹min⁻¹ | Human α1A-adrenoceptor | Radioligand Binding |
| Dissociation Rate (koff) | 0.192 h⁻¹ | Human α1A-adrenoceptor | Radioligand Binding |
| Dissociation Half-life (t½) | 3.6 hours | Human α1A-adrenoceptor | Radioligand Binding |
Data sourced from Quinton L., et al. (2010).[1][2]
Q3: How does the slow dissociation of this compound affect my experimental design?
A3: The slow dissociation rate requires significantly longer experimental observation times to accurately measure the dissociation phase. For techniques like Surface Plasmon Resonance (SPR), this may necessitate extended dissociation times in your run protocol.[4] For radioligand binding assays, incubation times for dissociation experiments will need to be much longer than for ligands with faster off-rates.
Q4: My dissociation curve is not fitting a standard one-phase exponential decay model. What could be the reason?
A4: A multi-phase dissociation curve can indicate more complex binding mechanisms than a simple bimolecular interaction.[5] This could be due to factors such as receptor dimerization, the presence of different receptor conformations, or interactions with other cellular components like G-proteins.[5] It is also possible that a fraction of the binding is non-specific or that the radioligand is trapped in cellular compartments.[5]
Troubleshooting Guides
Issue 1: Incomplete Dissociation Observed in Radioligand Binding Assays
Symptoms:
-
The dissociation curve plateaus significantly above zero, even after extended time points.
-
The calculated off-rate seems artificially slow or is difficult to determine accurately.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Dissociation Time | Given the long half-life of the this compound-receptor complex (3.6 hours), ensure your dissociation experiment is run for an adequate duration (e.g., several half-lives, potentially up to 24 hours) to observe a significant decay in binding.[1] |
| Rebinding of Radioligand | After initiating dissociation with an excess of unlabeled ligand, the dissociated radiolabeled this compound may rebind to available receptors. To prevent this, use a sufficiently high concentration of the unlabeled competitor (typically 100- to 1000-fold higher than the Kd of the radioligand). |
| Non-specific Binding | A high level of non-specific binding can lead to a high signal background that does not decay. Carefully determine and subtract non-specific binding at each time point using a saturating concentration of a standard α1A-adrenoceptor antagonist like prazosin.[1] |
| G-protein Coupled State | For experiments in cell membranes, the receptor might be in a long-lived, high-affinity state when coupled to a G-protein.[5] Adding GTP or a non-hydrolyzable analog like GTPγS can uncouple the receptor from the G-protein, potentially accelerating dissociation.[5] |
| Ligand Sequestration | In whole-cell assays, the radioligand may be trapped in intracellular compartments.[5] Consider using a membrane-permeabilizing agent like saponin (e.g., 50 µg/ml) to facilitate the washout of the trapped ligand.[5] |
Issue 2: Difficulty in Measuring Slow Dissociation Rates with Surface Plasmon Resonance (SPR)
Symptoms:
-
The dissociation phase of the sensorgram shows very little decay, appearing almost flat.
-
The fitting software struggles to provide a reliable off-rate (koff).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Dissociation Time | The dissociation phase needs to be long enough to observe a measurable decay in the signal. For high-affinity interactions with slow off-rates, this may require dissociation times of 30 minutes or longer.[4] |
| Mass Transport Limitation | High-density ligand immobilization can lead to mass transport effects, where the rate of analyte binding is limited by diffusion rather than the intrinsic binding kinetics. Use a low-density surface to minimize this effect.[4] |
| Rebinding | The analyte may rebind to adjacent immobilized ligands after dissociation, artificially slowing the observed off-rate.[4] Increase the flow rate during the dissociation phase to minimize rebinding. |
| Instrument Drift | Over long dissociation times, baseline drift can become a significant issue.[4] Ensure the system is well-equilibrated and perform double-referencing by subtracting the signal from a reference channel and a blank (buffer-only) injection.[4] |
| Inappropriate Kinetic Model | A simple 1:1 binding model may not be appropriate. If the sensorgram shows complex kinetics, consider fitting the data to more complex models (e.g., two-state binding) available in your analysis software. |
| Assay Format | For very slow off-rates, consider using a Single-Cycle Kinetics (SCK) approach. In SCK, multiple concentrations of the analyte are injected sequentially without regeneration steps, which can improve the accuracy of kinetic constant determination for high-affinity interactions.[4] |
Experimental Protocols
Protocol 1: Extended Dissociation Radioligand Binding Assay
This protocol is designed to accurately measure the slow dissociation of radiolabeled this compound from α1A-adrenoceptors expressed in cell membranes.
Materials:
-
Cell membranes expressing human α1A-adrenoceptor
-
Radiolabeled this compound (e.g., ¹²⁵I-AdTx1)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
GF/C filters, pre-soaked in 0.5% polyethyleneimine
-
Scintillation fluid or gamma counter
Procedure:
-
Association: Incubate the cell membranes with a concentration of radiolabeled this compound close to its Kd for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Initiate Dissociation: Start the dissociation by adding a high concentration of unlabeled this compound (e.g., 1 µM) to the reaction mixture. This will prevent the rebinding of the dissociated radioligand.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes, and up to 24 hours), take aliquots of the incubation mixture.
-
Filtration: Rapidly filter each aliquot through a pre-soaked GF/C filter under vacuum.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the bound radioactivity against time. Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff).
Protocol 2: Surface Plasmon Resonance (SPR) with Long Dissociation and Single-Cycle Kinetics
This protocol is suitable for analyzing the interaction of this compound with immobilized α1A-adrenoceptor.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified α1A-adrenoceptor
-
This compound (analyte)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-P+)
Procedure:
-
Ligand Immobilization: Immobilize the purified α1A-adrenoceptor onto the sensor chip surface using standard amine coupling chemistry to a low density (e.g., 50-100 RU) to minimize mass transport effects.
-
Single-Cycle Kinetics (SCK) Injections:
-
Inject a series of increasing concentrations of this compound sequentially over the sensor surface.
-
Each injection should have a sufficient association time to observe binding, but regeneration is not performed between injections.
-
-
Extended Dissociation: Following the final injection of the highest concentration of this compound, allow the dissociation to proceed for an extended period (e.g., 30-60 minutes or longer) to capture the slow off-rate.
-
Regeneration: If necessary, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH glycine solution).
-
Data Analysis:
-
Perform double-referencing by subtracting the signal from a reference flow cell and the signal from a buffer-only injection.
-
Fit the entire series of sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (kon) and dissociation rate (koff).
-
Visualizations
Caption: Workflow for a radioligand dissociation experiment.
Caption: Troubleshooting logic for incomplete dissociation.
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. The Function of this compound for α1A-adrenoceptor - Creative Peptides [creative-peptides.com]
- 4. High affinity [sprpages.nl]
- 5. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for AdTx1 peptide degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for AdTx1 peptide degradation in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as ρ-Da1a, is a 65-amino acid peptide toxin originally isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps). It belongs to the three-finger fold toxin family and is characterized by four stabilizing disulfide bridges. This compound is a highly specific and potent antagonist of the human α1A-adrenoceptor, a G protein-coupled receptor (GPCR), with a reported subnanomolar affinity (Ki = 0.35 nM).[1]
Q2: What is the amino acid sequence of this compound?
The amino acid sequence of this compound is: LTCVTSKSIFGITTEDCPDGQNLCFKRRHYVVPKIYDSTRGCAATCPIPENYDSIHCCKTDKCNE
Q3: What are the primary pathways of this compound degradation I should be concerned about?
Based on its amino acid sequence and general principles of peptide instability, the primary degradation pathways for this compound include:
-
Hydrolysis: The peptide bond is susceptible to cleavage, particularly at aspartic acid (D) residues. The this compound sequence contains five aspartic acid residues, with a notable "DP" motif which can be prone to acid-catalyzed cleavage.
-
Deamidation: Asparagine (N) residues can be deamidated to form aspartic or isoaspartic acid, altering the peptide's structure and function. This compound contains two asparagine residues. The sequence "NY" is a potential site for this modification.
-
Oxidation: Cysteine (C) and Methionine (M) residues are susceptible to oxidation. This compound has a high cysteine content (eight residues) involved in disulfide bridges, and oxidation can disrupt its tertiary structure.
-
Proteolysis: As a peptide, this compound is susceptible to degradation by proteases present in experimental systems, especially in cell lysates or biological fluids.
Q4: How should I store this compound to minimize degradation?
Proper storage is critical for maintaining the integrity of this compound.
| Storage Condition | Recommendation | Rationale |
| Long-term Storage | Store lyophilized peptide at -20°C or -80°C. | Minimizes chemical degradation pathways like hydrolysis and deamidation. |
| Short-term Storage (In Solution) | Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can cause physical degradation. |
| Working Solution | Prepare fresh from a frozen aliquot for each experiment. If necessary to store for a short period (hours), keep on ice. | Minimizes degradation in aqueous solution. |
Q5: What is the theoretical isoelectric point (pI) of this compound and why is it important?
The theoretical isoelectric point (pI) of this compound is approximately 8.76 . The pI is the pH at which the peptide has no net electrical charge. Peptides are generally least soluble at their pI. Therefore, to maintain solubility and stability, it is recommended to reconstitute and handle this compound in a buffer with a pH at least one unit away from its pI. Given its basic pI, using a slightly acidic buffer (e.g., pH 6.0-7.5) for reconstitution is advisable.
Q6: How can I prevent enzymatic degradation of this compound during my experiments?
The use of a protease inhibitor cocktail is highly recommended, especially when this compound is used in complex biological samples like cell lysates or tissue extracts.
| Protease Inhibitor Cocktail Component | Target Protease Class |
| AEBSF or PMSF | Serine proteases |
| Aprotinin, Leupeptin | Serine and Cysteine proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine proteases |
| Pepstatin A | Aspartic proteases |
| EDTA | Metalloproteases (use with caution if your experiment is sensitive to divalent cation chelation) |
A broad-spectrum cocktail containing inhibitors for serine, cysteine, and aspartic proteases, as well as aminopeptidases, should be used. For extracellular applications, the inclusion of metalloprotease inhibitors is also important.
Troubleshooting Guides
Issue 1: Loss of this compound activity in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage. | Review storage conditions. Ensure the peptide was stored lyophilized at -20°C or -80°C and that reconstituted aliquots were not subjected to multiple freeze-thaw cycles. |
| Proteolytic degradation. | Add a broad-spectrum protease inhibitor cocktail to your experimental buffer. |
| Chemical degradation in solution. | Prepare fresh working solutions for each experiment. Avoid prolonged storage in aqueous buffers, especially at room temperature. Check the pH of your buffer; ensure it is not close to the pI of 8.76 and is within a stable range (e.g., pH 6.0-7.5). |
| Oxidation of Cysteine residues. | If possible, handle the peptide under an inert gas (e.g., argon or nitrogen). Consider adding a reducing agent like DTT to your storage buffer if disulfide bridge integrity is not critical for your specific assay, though this is generally not recommended for this compound as its structure is stabilized by these bridges. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable degradation of this compound. | Standardize your handling procedures. Ensure the peptide is handled on ice and that the time between thawing/reconstitution and use is consistent. |
| Batch-to-batch variability of the peptide. | If using different lots of synthetic this compound, perform a quality control check (e.g., HPLC-MS) to confirm purity and identity before use. |
| Inconsistent addition of protease inhibitors. | Ensure the protease inhibitor cocktail is added to all relevant buffers at the correct final concentration (typically 1X). |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol allows for the quantitative assessment of this compound degradation over time.
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) to a final concentration of 1 mg/mL.
-
Filter the stock solution through a 0.22 µm syringe filter.
-
-
Incubation Conditions:
-
Aliquot the this compound stock solution into separate microcentrifuge tubes for each time point and condition to be tested (e.g., different temperatures, pH values, or in the presence of biological matrices).
-
For a time-course experiment, typical time points could be 0, 1, 2, 4, 8, 24, and 48 hours.
-
Incubate the samples under the desired conditions.
-
-
RP-HPLC Analysis:
-
At each time point, inject a fixed volume (e.g., 20 µL) of the this compound sample onto a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point, which can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The peak corresponding to intact this compound will decrease in area as degradation occurs, and new peaks corresponding to degradation products may appear. The percentage of remaining intact this compound can be calculated by comparing the peak area at each time point to the area at time 0.
-
Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry (MS)
This protocol is used to identify the nature of the chemical modifications leading to degradation.
-
Sample Preparation:
-
Use samples from the stability study described in Protocol 1.
-
If necessary, desalt the samples using a C18 ZipTip or a similar solid-phase extraction method to remove non-volatile salts from the buffer.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Inject the prepared sample into an LC-MS system, typically an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The liquid chromatography conditions can be similar to those described in Protocol 1, but with a lower flow rate suitable for the MS interface.
-
-
Data Analysis:
-
Analyze the mass spectra to identify the molecular weights of the parent this compound peptide and any degradation products.
-
Common mass shifts to look for include:
-
+1 Da: Deamidation (Asparagine to Aspartic Acid or Isoaspartic Acid).
-
+16 Da: Oxidation (e.g., Methionine to Methionine sulfoxide).
-
Masses corresponding to peptide fragments resulting from hydrolysis.
-
-
Tandem MS (MS/MS) can be used to fragment the degradation products and pinpoint the exact site of modification within the peptide sequence.
-
Visualizations
Caption: Workflow for assessing this compound peptide stability.
Caption: this compound blocks the α1A-adrenoceptor signaling cascade.
References
Validation & Comparative
A Comparative Analysis of AdTx1 and Prazosin for α1A-Adrenoceptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AdTx1, a novel peptide toxin, and prazosin, a classical small molecule antagonist, in their binding characteristics to the α1A-adrenoceptor. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate pharmacological tool for their studies.
Introduction
The α1A-adrenoceptor, a G-protein coupled receptor (GPCR), plays a crucial role in smooth muscle contraction, particularly in the prostate and bladder neck. Consequently, it is a significant target for therapeutic intervention in conditions such as benign prostatic hyperplasia (BPH). While prazosin has been a long-standing antagonist used in both clinical and research settings, the discovery of this compound, a highly selective and potent peptide from green mamba venom, offers a new tool with distinct properties. This guide will objectively compare these two ligands based on their binding affinity, kinetics, and mechanism of action.
Quantitative Binding Data
The binding affinities of this compound and prazosin for the human α1A-adrenoceptor have been determined through competitive radioligand binding assays. The data reveals that while both compounds exhibit high affinity, their kinetic profiles are markedly different.
| Ligand | Receptor | Cell Line | Radioligand | Binding Affinity (Ki) | Dissociation Half-Life (t1/2) | Reference |
| This compound | Human α1A-adrenoceptor | - | [3H]-prazosin | 0.35 nM | 3.6 hours | [1][2] |
| Prazosin | Human α1A-adrenoceptor | CHO | [3H]-prazosin | 0.59 nM | ~16 minutes | [1] |
Mechanism of Action and Selectivity
This compound is a 65-amino-acid peptide that acts as a potent and insurmountable antagonist of the α1A-adrenoceptor.[1][2] Its slow association and exceptionally slow dissociation from the receptor contribute to its insurmountable antagonism.[1] Notably, this compound demonstrates remarkable selectivity, with a 1000-fold higher affinity for the α1A subtype over the α1B and α1D subtypes.[1] This high specificity makes it an invaluable tool for isolating the function of the α1A-adrenoceptor.
Prazosin is a quinazoline derivative that acts as a competitive antagonist at α1-adrenoceptors.[3] It is considered a selective antagonist for the α1 family of receptors over the α2 family. While it binds with high affinity to the α1A subtype, its selectivity across the different α1-adrenoceptor subtypes is less pronounced than that of this compound. Its faster dissociation kinetics are characteristic of a competitive antagonist.[1] Both this compound and prazosin have been shown to compete for the same binding site on the α1A-adrenoceptor.[1]
Experimental Methodologies
A detailed protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the α1A-adrenoceptor is provided below. This method is based on the principles used in the characterization of both this compound and prazosin.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or prazosin) for the human α1A-adrenoceptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-adrenoceptor.
-
Radioligand: [3H]-prazosin (specific activity ~80 Ci/mmol).
-
Test Compounds: this compound and prazosin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the α1A-adrenoceptor on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in binding buffer.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-prazosin (at a final concentration near its Kd, e.g., 0.3 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of phentolamine (10 µM), 50 µL of [3H]-prazosin, and 100 µL of the membrane suspension.
-
Competition: 50 µL of the test compound at various concentrations (e.g., 10-12 to 10-5 M), 50 µL of [3H]-prazosin, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of α1A-adrenoceptor antagonism and the methodology used for its study, the following diagrams are provided.
Caption: α1A-Adrenoceptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Comparison of this compound vs. Prazosin Binding.
Conclusion
Both this compound and prazosin are potent antagonists of the α1A-adrenoceptor, exhibiting sub-nanomolar binding affinities. However, they present distinct pharmacological profiles that make them suitable for different research applications.
-
This compound is the preferred tool for studies requiring high subtype specificity and a long-lasting, insurmountable blockade of the α1A-adrenoceptor. Its slow dissociation kinetics are ideal for experiments where a stable and prolonged receptor inhibition is desired.
-
Prazosin remains a valuable and widely used competitive antagonist. Its faster kinetics allow for more readily reversible receptor blockade, which can be advantageous in experimental designs that require washout periods or the study of competitive interactions.
The choice between this compound and prazosin should be guided by the specific requirements of the experimental design, with this compound offering unparalleled selectivity and insurmountable antagonism, and prazosin providing a classic, reversible antagonist profile.
References
AdTx1: Unparalleled Selectivity for the α1A-Adrenoceptor Subtype
A comparative guide for researchers and drug development professionals.
AdTx1, a peptide toxin isolated from the venom of the green mamba, has emerged as a important tool in adrenergic receptor research due to its exceptional selectivity for the α1A-adrenoceptor subtype. This guide provides a comprehensive comparison of this compound with other well-known α1-adrenoceptor antagonists, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies.
Unprecedented Selectivity Profile of this compound
This compound exhibits a remarkable selectivity profile, distinguishing it from classical α1-adrenoceptor antagonists. Experimental data from radioligand binding assays demonstrate that this compound possesses a subnanomolar affinity for the human α1A-adrenoceptor, with a dissociation constant (Ki) of 0.35 nM.[1][2] What sets this compound apart is its approximately 1000-fold greater selectivity for the α1A subtype over the α1B and α1D subtypes.[1] This high degree of selectivity minimizes off-target effects, making this compound an invaluable probe for elucidating the specific physiological and pathological roles of the α1A-adrenoceptor.
In contrast, traditional antagonists such as prazosin, tamsulosin, and silodosin exhibit varying degrees of selectivity for the α1-adrenoceptor subtypes. While tamsulosin and silodosin show a preference for the α1A subtype, their selectivity ratios are considerably lower than that of this compound. Prazosin, a non-selective antagonist, demonstrates high affinity for all three subtypes.
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki or pKi) of this compound and other commonly used α1-adrenoceptor antagonists for the human α1A, α1B, and α1D adrenoceptor subtypes. This quantitative data highlights the superior selectivity of this compound.
| Antagonist | α1A Affinity | α1B Affinity | α1D Affinity | α1A vs α1B Selectivity | α1A vs α1D Selectivity | Reference |
| This compound | Ki = 0.35 nM | ~1000-fold lower | ~1000-fold lower | ~1000x | ~1000x | [1][2] |
| Prazosin | pKi = 9.1 | pKi = 8.8 | pKi = 9.4 | ~2x | ~0.5x | |
| Tamsulosin | pKi = 10.38 | pKi = 9.33 | pKi = 9.85 | ~11x | ~3.4x | |
| Silodosin | - | 162-fold lower | 50-fold lower | 162x | 50x |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the α1-adrenoceptor signaling pathway and the experimental workflows used to characterize their properties.
Caption: α1-Adrenoceptor Signaling Pathway
The following diagrams illustrate the typical workflows for radioligand binding and functional (calcium mobilization) assays used to determine the selectivity of α1-adrenoceptor antagonists.
Caption: Radioligand Binding Assay Workflow
Caption: Calcium Mobilization Assay Workflow
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes.
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin, typically at a concentration close to its Kd), and a range of concentrations of the unlabeled antagonist (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Measurement:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
1. Cell Culture and Dye Loading:
-
Seed CHO cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
2. Antagonist Incubation:
-
After the dye-loading incubation, wash the cells with the assay buffer.
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and pre-incubate for a specific period (e.g., 15-30 minutes) at room temperature.
3. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add a fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine, typically at its EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Plot the peak response as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of the antagonist.
Conclusion
This compound stands as a uniquely selective antagonist for the α1A-adrenoceptor. Its high affinity and unparalleled selectivity make it an exceptional pharmacological tool for dissecting the intricate roles of the α1A-adrenoceptor in health and disease. For researchers in academia and the pharmaceutical industry, this compound offers a level of precision that is unattainable with currently available small-molecule antagonists, thereby paving the way for more targeted therapeutic strategies.
References
AdTx1: A Highly Selective Antagonist for the α1A-Adrenoceptor with Minimal GPCR Cross-Reactivity
A comprehensive analysis of the binding affinity and functional selectivity of the snake venom peptide, AdTx1, reveals its exceptional specificity for the human α1A-adrenoceptor subtype. This guide provides a comparative overview of this compound's interaction with various G-protein coupled receptors (GPCRs), supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
This compound, a 65-amino acid peptide isolated from the venom of the green mamba (Dendroaspis angusticeps), has emerged as the most specific and selective peptide inhibitor of the α1A-adrenoceptor identified to date.[1] Its potent and insurmountable antagonism at this receptor subtype makes it a valuable pharmacological tool and a potential therapeutic lead, particularly for conditions such as benign prostatic hyperplasia. A thorough understanding of its cross-reactivity profile is essential for its application in research and clinical development.
Comparative Analysis of this compound Binding Affinity
Experimental data demonstrates that this compound exhibits a subnanomolar affinity for the human α1A-adrenoceptor, with significantly lower affinity for other α1-adrenoceptor subtypes and negligible interaction with other tested GPCRs.[2]
| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. α1A |
| α1A-Adrenoceptor | This compound | 0.35 | - |
| α1B-Adrenoceptor | This compound | ~350 | ~1000-fold |
| α1D-Adrenoceptor | This compound | ~350 | ~1000-fold |
| α2-Adrenoceptors | This compound | Not active | - |
| β-Adrenoceptors | This compound | Not active | - |
| Muscarinic Receptors | This compound | Not active | - |
This table summarizes the binding affinities (Ki) of this compound for various adrenoceptor subtypes. The data highlights the remarkable selectivity of this compound for the α1A-adrenoceptor.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the α1A-adrenoceptor and a typical experimental workflow for characterizing the cross-reactivity of a ligand like this compound.
Experimental Protocols
The high selectivity of this compound for the α1A-adrenoceptor has been determined through a combination of radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay measures the ability of this compound to displace a known radiolabeled ligand from the α1A-adrenoceptor and other GPCRs.
-
Objective: To determine the binding affinity (Ki) of this compound for various GPCR subtypes.
-
Materials:
-
Cell membranes prepared from cell lines recombinantly expressing the human α1A, α1B, and α1D-adrenoceptors, as well as other GPCRs of interest (e.g., α2, β-adrenergic, muscarinic receptors).
-
Radioligand: ³H-prazosin (a selective α1-adrenoceptor antagonist).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes (containing a specific GPCR subtype) to the binding buffer.
-
Add a fixed concentration of ³H-prazosin.
-
Add varying concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).
-
The IC50 value (concentration of this compound that inhibits 50% of specific ³H-prazosin binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: Insurmountable Antagonism in Isolated Tissue
This assay assesses the ability of this compound to inhibit the physiological response induced by an α1A-adrenoceptor agonist in a relevant tissue model.
-
Objective: To characterize the antagonist properties of this compound at the α1A-adrenoceptor.
-
Materials:
-
Rabbit isolated prostatic smooth muscle strips.
-
Organ bath system with physiological salt solution (e.g., Krebs solution), maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Phenylephrine (an α1-adrenoceptor agonist).
-
This compound.
-
-
Procedure:
-
Mount the rabbit prostatic smooth muscle strips in the organ baths under a resting tension.
-
Allow the tissues to equilibrate for a period of time (e.g., 60-90 minutes).
-
Perform a cumulative concentration-response curve to phenylephrine to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of this compound (e.g., 10 to 100 nM) for a defined period.[1]
-
Perform a second cumulative concentration-response curve to phenylephrine in the presence of this compound.
-
Analyze the data to determine if this compound causes a rightward shift in the phenylephrine concentration-response curve and a depression of the maximum response, which is characteristic of insurmountable antagonism.
-
Conclusion
References
A Comparative Analysis of AdTx1 and Other Three-Finger Toxins for Researchers and Drug Development Professionals
A deep dive into the structure, function, and therapeutic potential of AdTx1 in comparison to other notable three-finger toxins, providing a comprehensive guide for researchers and drug developers.
This guide offers a detailed comparative analysis of this compound, a selective antagonist of the α1A-adrenoceptor, with two other well-characterized three-finger toxins (3FTx): α-bungarotoxin, a potent antagonist of the nicotinic acetylcholine receptor, and Muscarinic Toxin 7 (MT7), a selective antagonist of the M1 muscarinic acetylcholine receptor. This objective comparison, supported by experimental data and detailed protocols, aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the diverse pharmacology of this toxin family and identifying potential therapeutic leads.
Introduction to Three-Finger Toxins
Three-finger toxins are a large and structurally conserved superfamily of non-enzymatic proteins found predominantly in the venom of elapid snakes. Their characteristic three-dimensional structure, resembling three loops or "fingers" extending from a central core, belies a remarkable functional diversity. These toxins have evolved to target a wide array of physiological receptors and ion channels with high affinity and specificity, making them invaluable tools for pharmacological research and a rich source of potential drug candidates.
Comparative Overview of Selected Three-Finger Toxins
This guide focuses on a comparative analysis of three distinct 3FTx, each with a unique receptor target and pharmacological profile:
-
This compound (α-adrenoceptor toxin 1): Isolated from the venom of the green mamba, this compound is a highly selective and potent antagonist of the human α1A-adrenoceptor, a G protein-coupled receptor (GPCR) involved in smooth muscle contraction.
-
α-Bungarotoxin: A classic long-chain α-neurotoxin from the venom of the banded krait, it is a powerful and irreversible antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.
-
Muscarinic Toxin 7 (MT7): Also from mamba venom, MT7 is a selective antagonist of the M1 subtype of muscarinic acetylcholine receptors (mAChRs), another class of GPCRs crucial for various physiological functions, including cognition.
Quantitative Data Presentation
The following table summarizes the key quantitative data for the selected three-finger toxins, highlighting their distinct receptor binding affinities.
| Toxin | Family | Target Receptor | Binding Affinity (Ki/Kd) | Source |
| This compound | Three-finger toxin | Human α1A-adrenoceptor | Ki = 0.35 nM | [1] |
| α-Bungarotoxin | Long-chain α-neurotoxin | Muscle-type nAChR | Kd ~ 1.1 x 10⁻¹⁰ M | [2] |
| MT7 | Muscarinic toxin | Human M1 mAChR | Kd = 270 pM | [3] |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of these toxins stem from their interaction with different receptor systems and the subsequent modulation of downstream signaling pathways.
This compound and the α1A-Adrenergic Receptor Signaling Pathway:
This compound acts as an orthosteric antagonist of the α1A-adrenoceptor, a Gq-coupled GPCR. By binding to the receptor, this compound prevents the binding of endogenous agonists like norepinephrine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Figure 1: this compound antagonism of the α1A-adrenoceptor signaling pathway.
α-Bungarotoxin and the Nicotinic Acetylcholine Receptor:
α-Bungarotoxin is a competitive antagonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel. Its binding to the receptor physically blocks the binding of acetylcholine, preventing the influx of sodium ions and subsequent muscle depolarization, leading to paralysis.
Figure 2: α-Bungarotoxin blockade of the nicotinic acetylcholine receptor.
MT7 and the M1 Muscarinic Receptor Signaling Pathway:
Similar to this compound, MT7 targets a Gq-coupled GPCR, the M1 muscarinic receptor. As a selective antagonist, MT7 blocks the action of acetylcholine at these receptors, thereby inhibiting the Gq-mediated signaling cascade that is crucial for cognitive processes in the central nervous system.
Figure 3: MT7 antagonism of the M1 muscarinic receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization and comparison of these and other three-finger toxins.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a general method for determining the binding affinity of a toxin to its receptor using a radiolabeled ligand.
References
- 1. Effects of alpha-erabutoxin, alpha-bungarotoxin, alpha-cobratoxin and fasciculin on the nicotine-evoked release of dopamine in the rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxin - Wikipedia [en.wikipedia.org]
- 3. In vivo recovery of muscle contraction after alpha-bungarotoxin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: AdTx1 versus Conventional α1A-Adrenoceptor Ligands
A detailed comparative analysis of the potent snake venom peptide, AdTx1, against established small-molecule antagonists targeting the α1A-adrenoceptor, a key player in smooth muscle contraction and a therapeutic target for benign prostatic hyperplasia.
This guide provides a comprehensive structural and functional comparison between this compound, a highly selective peptide antagonist of the α1A-adrenoceptor, and other well-established small-molecule ligands. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to inform future research and therapeutic strategies.
At a Glance: this compound - A Novel Peptide Antagonist
This compound, a three-finger toxin isolated from the venom of the green mamba, has emerged as a powerful and highly specific inhibitor of the α1A-adrenoceptor.[1] Its peptidic nature and unique binding mechanism distinguish it from traditional small-molecule antagonists. This compound exhibits insurmountable antagonism, meaning its binding is exceptionally stable and not easily displaced by agonists, leading to a potent relaxation of smooth muscle.[2][3][4] This property, combined with its remarkable selectivity for the α1A subtype over α1B and α1D, makes it a valuable research tool and a potential lead compound for novel therapeutics.[2][3]
Structural and Functional Comparison
The following table summarizes the key structural and functional differences between this compound and a selection of commonly used small-molecule α1A-adrenoceptor antagonists.
| Ligand | Structural Class | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity (α1A vs α1B/α1D) | Mechanism of Action |
| This compound | Peptide (Three-finger toxin) | 0.35[3][4] | ~350 | ~350 | ~1000-fold vs α1B/α1D[2] | Insurmountable Antagonist[2][3][4] |
| Tamsulosin | Sulfonamide | 0.3 - 1.9 | 4.9 - 11 | 0.5 - 2.8 | Moderate (α1A/α1D > α1B)[1] | Competitive Antagonist |
| Silodosin | Indole derivative | 0.32 - 0.63 | 310 - 1000 | 16 - 35 | High (α1A >> α1D > α1B)[5] | Competitive Antagonist |
| Prazosin | Quinazoline | 0.2 - 1.0 | 0.3 - 1.2 | 0.5 - 2.5 | Non-selective | Competitive Antagonist |
| Alfuzosin | Quinazoline | 2.5 - 10 | 5 - 15 | 3 - 12 | Non-selective | Competitive Antagonist |
| Doxazosin | Quinazoline | 1.0 - 5.0 | 2.0 - 8.0 | 3.0 - 10.0 | Non-selective | Competitive Antagonist |
Signaling Pathway and Mechanism of Inhibition
The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like norepinephrine, initiates a downstream signaling cascade leading to smooth muscle contraction. The following diagram illustrates this pathway and the points of inhibition by antagonists.
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. Below are representative protocols for the key experiments used to characterize α1A-adrenoceptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a ligand for the α1A-adrenoceptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human α1A-adrenoceptor are cultured to confluence.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, tamsulosin) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the ability of a ligand to either activate (agonist) or block the activation (antagonist) of the receptor.
1. Cell Culture and Dye Loading:
-
CHO cells stably expressing the human α1A-adrenoceptor are seeded in 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes at 37°C).
-
After loading, the cells are washed to remove excess dye.
2. Antagonist Activity Measurement:
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, tamsulosin) for a defined period.
-
A fixed concentration of an α1A-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) is then added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
3. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium response is quantified.
-
The concentration of the antagonist that produces 50% of its maximal inhibition (IC50) is determined.
-
For insurmountable antagonists like this compound, a reduction in the maximal response of the agonist is observed.
Conclusion
This compound represents a significant departure from conventional small-molecule α1A-adrenoceptor antagonists. Its peptide structure, high selectivity, and insurmountable mechanism of action offer a unique pharmacological profile. While small molecules like tamsulosin and silodosin have proven clinical efficacy, the distinct properties of this compound open new avenues for research into the physiological roles of the α1A-adrenoceptor and for the development of next-generation therapeutics with potentially improved specificity and duration of action. The detailed structural and functional understanding of how this compound interacts with its target, as revealed by cryo-electron microscopy, provides a valuable template for the rational design of novel peptide-based drugs.[1][6]
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Revisiting the Pharmacodynamic Uroselectivity of α 1-Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
In Vivo Validation of AdTx1 Efficacy in Animal Models of Benign Prostatic Hyperplasia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AdTx1, a novel peptide antagonist of the α1A-adrenoceptor, for the treatment of Benign Prostatic Hyperplasia (BPH). While direct in vivo comparative studies of this compound in animal models of BPH are not yet publicly available, this document synthesizes the existing preclinical data on this compound's mechanism of action and provides a framework for its potential evaluation against established BPH therapies. The guide includes detailed experimental protocols for a standard testosterone-induced BPH animal model, which would be the basis for in vivo validation, and presents comparative data for current treatments to benchmark the potential efficacy of this compound.
Introduction to this compound
This compound is a 65-amino-acid peptide, originally isolated from the venom of the black mamba snake, that has been identified as a highly potent and specific antagonist of the α1A-adrenoceptor[1]. It exhibits insurmountable antagonism, meaning it forms a stable complex with the receptor, leading to a prolonged blockade of its function[1]. This characteristic distinguishes it from many small-molecule antagonists currently in use. The α1A-adrenoceptor is the primary subtype involved in the contraction of smooth muscle in the prostate, and its blockade is a clinically validated strategy for alleviating the symptoms of BPH.
Mechanism of Action and Signaling Pathway
Benign Prostatic Hyperplasia is characterized by the excessive growth of prostatic tissue, leading to the compression of the urethra and obstruction of urine flow. The dynamic component of this obstruction is mediated by the contraction of smooth muscle in the prostate, which is regulated by the sympathetic nervous system through the activation of α1A-adrenoceptors by norepinephrine.
This compound exerts its therapeutic potential by selectively blocking the α1A-adrenoceptor, thereby relaxing the prostatic smooth muscle and reducing the dynamic component of bladder outlet obstruction.
Below is a diagram illustrating the signaling pathway involved in prostatic smooth muscle contraction and the inhibitory action of this compound.
Caption: Signaling pathway of prostatic smooth muscle contraction and this compound's mechanism of action.
Comparative Efficacy of BPH Treatments in Animal Models
While in vivo data for this compound is not available, the following table summarizes the typical efficacy of standard BPH treatments, Finasteride (a 5α-reductase inhibitor) and Doxazosin (an α1-adrenergic antagonist), in a testosterone-induced rat model of BPH. This provides a benchmark against which the future performance of this compound could be assessed.
| Parameter | BPH Control Group (Testosterone-Induced) | Finasteride Treatment | Doxazosin Treatment | This compound (Hypothetical) |
| Prostate Weight (g) | ~1.5 - 2.0 | ↓ (~25-35% reduction) | No significant change | No significant change expected |
| Prostate Index (Prostate Wt/Body Wt) | Increased | ↓ (Significant reduction) | No significant change | No significant change expected |
| Urodynamic Parameters | ||||
| Micturition Frequency | Increased | No significant change | ↓ (Significant reduction) | ↓ (Significant reduction expected) |
| Voided Volume | Decreased | No significant change | ↑ (Significant increase) | ↑ (Significant increase expected) |
| Histology | ||||
| Epithelial Thickness | Increased | ↓ (Significant reduction) | No significant change | No significant change expected |
| Stromal Proliferation | Increased | ↓ (Significant reduction) | No significant change | No significant change expected |
Experimental Protocols
The following is a detailed methodology for a standard testosterone-induced BPH model in rats, which would be suitable for evaluating the in vivo efficacy of this compound.
1. Animal Model Induction
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 200-250g).
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.
-
BPH Induction:
-
Rats are anesthetized, and bilateral orchiectomy (castration) is performed to eliminate endogenous testosterone.
-
After a one-week recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate (3 mg/kg) dissolved in corn oil for 4 weeks.
-
A sham control group undergoes a similar surgical procedure without castration and receives vehicle injections.
-
2. Treatment Administration
-
Grouping: Animals are divided into several groups:
-
Sham Control
-
BPH Control (Testosterone + Vehicle)
-
BPH + Finasteride (positive control)
-
BPH + Doxazosin (positive control)
-
BPH + this compound (at various doses)
-
-
Administration: Treatments are administered daily for the last 2-4 weeks of the BPH induction period. This compound, being a peptide, would likely be administered via subcutaneous or intravenous injection.
3. Efficacy Evaluation
-
Urodynamic Measurements: During the final week of treatment, rats are placed in metabolic cages for 24 hours to measure urine volume and micturition frequency.
-
Prostate Weight and Index: At the end of the study, animals are euthanized, and the prostates are excised, cleared of surrounding tissue, and weighed. The prostate index is calculated as (prostate weight / body weight) x 100.
-
Histopathological Analysis: Prostatic tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess changes in epithelial and stromal proliferation.
Below is a workflow diagram for the in vivo validation of this compound.
Caption: Experimental workflow for in vivo validation of this compound in a BPH rat model.
Conclusion
This compound presents a promising profile for the treatment of BPH due to its highly specific and potent insurmountable antagonism of the α1A-adrenoceptor. Its mechanism of action directly targets the dynamic component of bladder outlet obstruction, similar to established α1-blockers. While in vivo studies in animal models of BPH are necessary to confirm its efficacy and safety profile, the existing preclinical data warrants further investigation. The experimental framework provided in this guide offers a robust methodology for such validation, allowing for a direct comparison with current standard-of-care treatments. The development of this compound could offer a new therapeutic option with a potentially long-lasting effect, representing a significant advancement in the management of BPH.
References
Replicating AdTx1 binding affinity results from literature
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AdTx1 binding affinity results from seminal literature. It includes detailed experimental protocols and quantitative data to facilitate the replication and verification of these findings.
This compound, a toxin isolated from the venom of the green mamba, is a potent and highly selective antagonist of the α1A-adrenoceptor, a G protein-coupled receptor (GPCR) involved in smooth muscle contraction.[1][2][3] Its high affinity and specificity make it a valuable research tool and a potential therapeutic lead. This guide synthesizes key data and methodologies from published studies to assist researchers in understanding and reproducing the binding characteristics of this compound.
Comparative Binding Affinity of this compound and Alternatives
The binding affinity of this compound for the human α1A-adrenoceptor has been determined through various radioligand binding assays. The data presented below summarizes the key binding parameters for this compound and the commonly used α1-adrenoceptor antagonist, prazosin.
| Ligand | Receptor Subtype | Assay Type | Radioligand | Key Binding Parameters | Reference |
| This compound | human α1A-adrenoceptor | Competition Binding | ³H-prazosin | Ki = 0.35 ± 0.04 nM | [1] |
| This compound | human α1A-adrenoceptor | Direct Binding | ¹²⁵I-AdTx1 | Kd = 0.6 ± 0.2 nM | [1] |
| This compound | human α1B-adrenoceptor | Competition Binding | ³H-prazosin | Ki = 317 ± 37 nM | [1] |
| This compound | rat α1D-adrenoceptor | Competition Binding | ³H-prazosin | Ki = 420 ± 83 nM | [1] |
| Prazosin | human α1A-adrenoceptor | Competition Binding | ³H-prazosin | Ki = 0.33 ± 0.04 nM | [1] |
| Prazosin | human α1A-adrenoceptor | Competition Binding | ¹²⁵I-AdTx1 | Ki = 0.37 ± 0.1 nM | [1] |
Key Kinetic Parameters for this compound Binding to human α1A-adrenoceptor: [1]
-
Association Rate Constant (kon): 6 x 10⁶ M⁻¹min⁻¹
-
Dissociation Half-Life (t½diss): 3.6 hours
These results highlight the subnanomolar affinity of this compound for the human α1A-adrenoceptor, which is comparable to that of prazosin.[1] However, this compound demonstrates remarkable selectivity, with over 1000-fold lower affinity for the α1B and α1D adrenoceptor subtypes.[1][2] The slow dissociation rate of the this compound-receptor complex contributes to its insurmountable antagonism.[1][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining the binding affinity of this compound.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to characterize ligand-receptor interactions.[6] These assays typically involve the incubation of a radiolabeled ligand with a source of the target receptor, followed by the separation of bound and unbound ligand and quantification of radioactivity.
1. Competitive Radioligand Binding Assay (using ³H-prazosin)
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (³H-prazosin) for binding to the receptor.
-
Receptor Source: Membranes from yeast or other eukaryotic cells expressing the human α1A-adrenoceptor.[1][3]
-
Radioligand: ³H-prazosin, a selective α1-adrenoceptor antagonist.
-
Procedure:
-
Incubate a fixed concentration of ³H-prazosin with the receptor-containing membranes.
-
Add increasing concentrations of unlabeled this compound.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration.
-
Measure the radioactivity of the filter-bound complex using scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ³H-prazosin (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
2. Direct Radioligand Binding Assay (using ¹²⁵I-AdTx1)
This assay directly measures the binding of a radiolabeled version of the ligand of interest (this compound) to the receptor.
-
Receptor Source: Membranes from yeast expressing the human α1A-adrenoceptor.[1]
-
Radioligand: ¹²⁵I-AdTx1.
-
Procedure:
-
Incubate increasing concentrations of ¹²⁵I-AdTx1 with the receptor-containing membranes.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., prazosin).
-
Separate bound and unbound radioligand by filtration.
-
Quantify the radioactivity of the bound complex.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding data.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for a competitive radioligand binding assay and the signaling pathway of the α1A-adrenoceptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: this compound antagonism of the α1A-adrenoceptor signaling pathway.
References
- 1. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. The Function of this compound for α1A-adrenoceptor - Creative Peptides [creative-peptides.com]
- 4. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the alpha1A-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
Synthetic vs. Native AdTx1: A Head-to-Head Comparison of α1A-Adrenoceptor Antagonist Activity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the activity of synthetic versus native Adrenotoxin-1 (AdTx1), a potent and selective antagonist of the α1A-adrenoceptor. This analysis is supported by experimental data from peer-reviewed studies.
This compound, a 65-amino acid peptide from the venom of the green mamba (Dendroaspis angusticeps), has garnered significant interest for its high affinity and selectivity for the human α1A-adrenoceptor, a key player in smooth muscle contraction.[1][2] The development of a synthetic this compound homologue has been crucial for its characterization and potential therapeutic applications, particularly in conditions like benign prostatic hyperplasia.[2][3] This guide evaluates the performance of this synthetic version against its native counterpart.
Quantitative Comparison of this compound Activity
The pharmacological activity of native and synthetic this compound has been primarily assessed through binding and functional assays. The data presented below is a summary of the key quantitative parameters reported in the literature.
| Parameter | Synthetic this compound | Native this compound | Reference |
| Binding Affinity (Ki) | 0.35 nM | Not explicitly reported, but synthetic version was characterized based on native sequence | [1][2] |
| Dissociation Constant (Kd) | 0.6 nM (radiolabeled) | Not explicitly reported | [2][4] |
| Association Rate (kon) | 6 x 10^6 M-1min-1 | Not explicitly reported | [2][4] |
| Dissociation Half-life (t1/2diss) | 3.6 hours | Not explicitly reported | [2][4] |
| Functional Antagonism | Potent insurmountable antagonism at 10-100 nM | Similar potent insurmountable antagonism | [1][2][4] |
Note: The studies introducing the synthetic this compound sequenced the native toxin and then synthesized a homologue for detailed pharmacological characterization. The reported quantitative values are for this synthetic version, which was shown to have the expected potent antagonist activity observed with the native venom fractions.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by binding to the α1A-adrenoceptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous agonist, norepinephrine, from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Experimental Protocols
The characterization of both native and synthetic this compound relies on two primary experimental approaches: radioligand binding assays to determine affinity and kinetics, and functional assays on isolated tissues to measure physiological effects.
Radioligand Binding Assays
These experiments are crucial for quantifying the affinity of this compound for the α1A-adrenoceptor.
-
Receptor Preparation: Membranes from cells expressing the human α1A-adrenoceptor are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the α1A-adrenoceptor (e.g., 3H-prazosin) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound (synthetic or native).[2]
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of this compound, which reflects its binding affinity.
Functional Assays on Isolated Tissues
These experiments assess the physiological effect of this compound as an antagonist.
-
Tissue Preparation: Smooth muscle tissues rich in α1A-adrenoceptors, such as the rabbit prostate, are isolated and mounted in an organ bath containing a physiological salt solution.[2][4]
-
Contraction Induction: The tissue is stimulated with an agonist like phenylephrine to induce contraction, which is measured by a force transducer.
-
Antagonist Application: The experiment is repeated in the presence of increasing concentrations of this compound (synthetic or native).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced contraction is quantified to determine its potency and whether its antagonism is surmountable or insurmountable. This compound has been shown to be an insurmountable antagonist.[2]
Conclusion
The available evidence strongly indicates that the synthetic homologue of this compound faithfully reproduces the high-affinity and selective insurmountable antagonism of its native counterpart at the α1A-adrenoceptor.[2][4] The synthetic version offers significant advantages for research and development, including a reliable and scalable source, and the ability to introduce modifications for creating new pharmacological tools, such as radiolabeled or fluorescently-labeled versions.[2] The consistency in activity between the native and synthetic forms validates the use of the synthetic peptide as a powerful tool for studying α1A-adrenoceptor pharmacology and as a promising scaffold for drug discovery.[3]
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Isolation and pharmacological characterization of this compound, a natural peptide displaying specific insurmountable antagonism of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function of this compound for α1A-adrenoceptor - Creative Peptides [creative-peptides.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Assessing the Off-Target Effects of AdTx1 in Functional Screens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of AdTx1, a potent and selective peptide antagonist of the α1A-adrenoceptor, with alternative small molecule antagonists, tamsulosin and prazosin. The focus is on the evaluation of off-target effects, a critical step in the preclinical development of any therapeutic candidate. This document outlines experimental methodologies for assessing off-target profiles and presents available data to facilitate an objective comparison.
Introduction to this compound and Alternatives
This compound is a 65-amino-acid peptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps). It is a highly potent and selective antagonist of the α1A-adrenoceptor, a G protein-coupled receptor (GPCR) primarily involved in smooth muscle contraction. This selectivity makes this compound a promising candidate for therapeutic applications where specific blockade of the α1A subtype is desired, such as in the treatment of benign prostatic hyperplasia (BPH) with potentially fewer cardiovascular side effects compared to less selective antagonists.
For the purpose of this guide, we compare this compound with two widely used small molecule α1-adrenoceptor antagonists:
-
Tamsulosin: A selective antagonist with a preference for α1A and α1D adrenoceptors over the α1B subtype. It is a first-line treatment for BPH.
-
Prazosin: A non-selective α1-adrenoceptor antagonist, blocking α1A, α1B, and α1D subtypes. It is used to treat hypertension and, off-label, for post-traumatic stress disorder (PTSD)-related nightmares.
Understanding the off-target profiles of these molecules is paramount for predicting potential side effects and ensuring clinical safety.
Comparative Data on On-Target and Off-Target Effects
The following table summarizes the available quantitative and qualitative data on the on-target and off-target effects of this compound, tamsulosin, and prazosin.
| Feature | This compound | Tamsulosin | Prazosin |
| On-Target Affinity (α1A-adrenoceptor) | Ki: 0.35 nM | High affinity | High affinity |
| Selectivity for α1A vs. α1B | ~1000-fold more potent for α1A | Preferential for α1A/α1D | Non-selective |
| Selectivity for α1A vs. α1D | ~1000-fold more potent for α1A | Preferential for α1A/α1D | Non-selective |
| Known Off-Target Interactions (Quantitative) | - No specific binding to human α1B-adrenoceptor or rat α1D-adrenoceptor observed in radiolabeled this compound binding studies.- Not active at muscarinic receptors despite sequence similarity to muscarinic toxins. | Data from broad panel screens not readily available in public domain. | Data from broad panel screens not readily available in public domain. |
| Reported/Potential Off-Target Effects (Qualitative) | - Potential for immunogenicity as a peptide therapeutic. | - Cardiovascular: Dizziness, orthostatic hypotension (due to α1B blockade in blood vessels).- Urogenital: Ejaculation disorders.- Central Nervous System: Headache, drowsiness. | - Cardiovascular: Significant dizziness, orthostatic hypotension ("first-dose effect").- Central Nervous System: Drowsiness, headache, potential for vivid dreams or nightmares. |
Experimental Protocols for Assessing Off-Target Effects
To comprehensively assess the off-target profile of a compound like this compound, a tiered screening approach is recommended, starting with broad screening panels and progressing to more specific functional assays for any identified "hits."
Primary Off-Target Screening: Radioligand Binding Assays
Radioligand binding assays are a high-throughput method to assess the ability of a test compound to displace a known radiolabeled ligand from a large panel of receptors, ion channels, and transporters. Commercial services like Eurofins' SafetyScreen provide comprehensive panels for this purpose.
Objective: To identify potential off-target binding interactions of this compound across a broad range of molecular targets.
Methodology:
-
Target Panel Selection: A broad panel of GPCRs, ion channels, transporters, and enzymes is selected. For a peptide toxin like this compound, focusing on a comprehensive GPCR panel is a logical starting point.
-
Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the target receptors.
-
Assay Setup:
-
In a multi-well plate, a fixed concentration of a specific high-affinity radioligand for each target is incubated with the prepared cell membranes.
-
A single high concentration of this compound (e.g., 10 µM) is added to the wells to assess its ability to displace the radioligand.
-
Control wells include:
-
Total binding: Radioligand and membranes only.
-
Non-specific binding: Radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor.
-
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by this compound is calculated for each target. A significant inhibition (typically >50%) flags a potential off-target interaction that requires further investigation.
Secondary Functional Screening: β-Arrestin Recruitment Assay
For any off-target interactions identified in the primary screen, a functional assay is crucial to determine if the binding event translates into a cellular response (i.e., antagonism or agonism). The β-arrestin recruitment assay is a common and robust method for monitoring GPCR activation.
Objective: To determine if this compound acts as an antagonist or agonist at off-target GPCRs identified in the primary screen.
Methodology:
-
Cell Line Preparation: Stable cell lines are generated that co-express the off-target GPCR and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
-
Assay Setup:
-
The engineered cells are plated in multi-well plates.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of this compound before the addition of a known agonist for the off-target receptor.
-
Agonist Mode: Cells are incubated with varying concentrations of this compound alone.
-
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the enzyme fragment of the β-arrestin fusion protein is added. The recruitment of β-arrestin to the activated GPCR brings the enzyme fragments into close proximity, leading to the generation of a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis:
-
In antagonist mode, a decrease in the agonist-induced signal with increasing concentrations of this compound indicates antagonistic activity. An IC50 value can be determined.
-
In agonist mode, an increase in signal with increasing concentrations of this compound indicates agonistic activity. An EC50 value can be determined.
-
Visualizations
Signaling Pathway of this compound On-Target Effect
Safety Operating Guide
Safeguarding Your Laboratory: Essential Disposal Procedures for Adenoviral Toxin 1 (AdTx1)
For researchers, scientists, and drug development professionals, the proper handling and disposal of biological reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Adenoviral Toxin 1 (AdTx1), focusing on immediate safety and logistical information. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Adenoviral vectors, due to their biological activity, require specific inactivation methods before they can be discarded. The following tables summarize the recommended chemical and physical inactivation procedures.
Chemical Decontamination of this compound Waste
| Disinfectant | Concentration | Contact Time | Application |
| Sodium Hypochlorite (Bleach) | 1:10 dilution (final concentration of 10%) | At least 15-30 minutes | Liquid waste, solid waste, work surfaces, and equipment.[1][2][3] |
| Formaldehyde | - | - | Effective against adenoviruses.[4] |
| Chlorine | - | - | Effective against adenoviruses.[4] |
| 2% Glutaraldehyde | 2% | - | Alternative for disinfection.[3] |
| 0.25% Sodium Dodecyl Sulfate (SDS) | 0.25% | - | Alternative for disinfection.[3] |
Note: Alcohol-based disinfectants are not effective against non-enveloped viruses like adenovirus and should not be used for decontamination.[3]
Physical Inactivation of this compound Waste
| Method | Temperature | Duration | Application |
| Autoclave | 121°C (250°F) at 15 psi | 1 hour | Solid waste (e.g., pipette tips, tubes, culture plates), liquid waste, and contaminated lab coats.[2] |
| Heating | 56°C | 30 minutes | Inactivation of infectivity.[2][4] |
| Heating | 60°C | 2 minutes | Inactivation of infectivity.[2][4] |
Detailed Experimental Protocols
For the safe and effective disposal of this compound, please follow these detailed protocols for liquid and solid waste.
Protocol for Liquid Waste Disposal
-
Aspiration into a Vacuum Flask:
-
Prepare a vacuum flask containing a 1/10 volume of concentrated bleach.
-
Aspirate the liquid this compound waste into the flask, ensuring the final concentration of bleach is at least 10%.
-
Allow a minimum contact time of 30 minutes before disposing of the decontaminated liquid down the drain with copious amounts of water.[1]
-
-
Collection in a Labeled Bottle:
-
For smaller volumes, collect liquid waste in a clearly labeled, leak-proof bottle containing a 1:10 final volume of bleach.
-
Ensure a minimum incubation time of 30 minutes before drain disposal.[1]
-
Protocol for Solid Waste Disposal
-
Collection:
-
Collect all solid waste that has come into contact with this compound (e.g., pipette tips, tubes, flasks) in a designated biohazard bag within a biological safety cabinet (BSC).
-
This primary biohazard bag must be placed inside a leak-proof, rigid container with a tight-fitting lid, also labeled as a biohazard.[1]
-
-
Decontamination and Disposal:
-
Close and secure the primary biohazard bag.
-
Place this bag into a second biohazard bag.
-
Decontaminate the double-bagged waste by autoclaving at 121°C (250°F) and 15 psi of steam pressure for a minimum of 1 hour.[2]
-
After autoclaving, the waste can be disposed of in the regular laboratory trash.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Disposal Protocols for AdTx1
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling AdTx1, a potent peptide toxin. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
This compound, a 65-amino acid peptide toxin from the Green Mamba snake, is a specific and potent antagonist of the alpha(1A)-adrenoceptor.[1][2][3] While a valuable tool in research, its biological activity necessitates stringent handling and disposal procedures to mitigate risks of accidental exposure. The primary routes of occupational exposure to peptide toxins are through inhalation of aerosols, absorption through mucous membranes (eyes, nose, and mouth), and accidental skin penetration via needles or other sharps.
Essential Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted prior to any work with this compound to ensure all potential hazards are identified and mitigated. The following PPE is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. Nitrile offers good resistance to a range of laboratory chemicals.[4][5][6][7][8] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes and mucous membranes from splashes of this compound solutions or aerosols. |
| Lab Coat | Disposable, solid-front, back-tying lab coat. | Protects skin and personal clothing from contamination. A solid front provides a better barrier than a standard buttoned lab coat. |
| Respiratory Protection | NIOSH-approved N95 or higher-level particulate respirator. | Essential when handling powdered this compound or when there is a potential for aerosol generation (e.g., vortexing, sonicating, or transferring solutions).[1][3][9] |
Glove Selection and Chemical Compatibility
While nitrile gloves are recommended for general handling, their resistance can be compromised by certain solvents. The time it takes for a chemical to penetrate a glove is known as the breakthrough time. Below is a summary of the general chemical resistance of nitrile gloves.
| Chemical Class | Resistance Level | Examples of Common Laboratory Solvents |
| Aqueous Buffers | Excellent | Phosphate-buffered saline (PBS), Tris-buffered saline (TBS) |
| Weak Acids | Good | Dilute acetic acid, Dilute hydrochloric acid |
| Alcohols | Good to Fair | Ethanol, Methanol, Isopropanol |
| Ketones | Poor | Acetone, Methyl ethyl ketone (MEK) |
| Aromatic Solvents | Poor | Toluene, Xylene |
| Chlorinated Solvents | Poor | Chloroform, Dichloromethane |
Note: Breakthrough times can vary significantly between glove manufacturers.[10] It is crucial to consult the manufacturer's specific chemical resistance data for the gloves being used. If working with this compound in a solvent with poor nitrile compatibility, consider using a more resistant glove material, such as neoprene or butyl rubber, and always handle the material within a certified chemical fume hood.
Operational Plan for Handling this compound
A clear and practiced workflow is essential for minimizing the risk of exposure during experiments involving this compound.
Figure 1: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan for this compound-Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste and decontaminated prior to disposal.
Chemical Inactivation Protocol
Chemical inactivation is the recommended method for liquid waste containing this compound. Sodium hypochlorite (bleach) is an effective agent for the decontamination of protein toxins.[2][4][5][6][8][11][12][13]
Experimental Protocol for Inactivation of this compound Liquid Waste:
-
Work in a certified chemical fume hood.
-
Prepare a fresh 10% bleach solution (approximately 0.5-0.6% sodium hypochlorite). Household bleach typically contains 5.25-6% sodium hypochlorite.[11]
-
Carefully add the 10% bleach solution to the liquid this compound waste to achieve a final bleach concentration of at least 1% sodium hypochlorite.
-
Allow a minimum contact time of 30 minutes to ensure complete inactivation. [6]
-
Neutralize the bleach solution according to your institution's hazardous waste guidelines before disposal.
Disposal of Solid Waste
All solid waste, including used gloves, lab coats, pipette tips, and vials, must be segregated into clearly labeled biohazardous waste containers. These containers should be autoclaved prior to final disposal.
| Waste Type | Decontamination and Disposal Procedure |
| Liquid Waste | Inactivate with a fresh 10% bleach solution for a minimum of 30 minutes. Neutralize and dispose of as hazardous chemical waste.[2][6][11] |
| Solid Waste (non-sharps) | Place in a designated, leak-proof biohazard bag. Autoclave at 121°C for a minimum of 60 minutes.[14][15][16][17][18] |
| Sharps Waste | Place in a puncture-resistant sharps container. Autoclave at 121°C for a minimum of 60 minutes. |
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound-contaminated waste.
Figure 2: Decision tree for the proper disposal of this compound-contaminated materials.
By implementing these safety and disposal protocols, your laboratory can continue to leverage the valuable research applications of this compound while ensuring a safe working environment for all personnel. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. students.umw.edu [students.umw.edu]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uab.cat [uab.cat]
- 7. osha.gov [osha.gov]
- 8. Chemical inactivation of protein toxins on food contact surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ishn.com [ishn.com]
- 10. cdc.gov [cdc.gov]
- 11. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
- 12. Sodium Hypochlorite (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosafety.utk.edu [biosafety.utk.edu]
- 15. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 16. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 17. carleton.ca [carleton.ca]
- 18. Operating Procedure for Steam Autoclaves - Jacobs School of Medicine and Biomedical Sciences - University at Buffalo [medicine.buffalo.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
